Risperidone hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
666179-74-4 |
|---|---|
Molekularformel |
C23H28ClFN4O2 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C23H27FN4O2.ClH/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H |
InChI-Schlüssel |
OCBZQKQWVUTYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Risperidone Hydrochloride in Schizophrenia: A Deep Dive into its Molecular Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Risperidone, a second-generation (atypical) antipsychotic, represents a cornerstone in the management of schizophrenia.[1][2][3] Its therapeutic efficacy is primarily attributed to a unique and potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[4][5][6] This dual-receptor blockade is thought to modulate downstream signaling pathways in the mesolimbic and mesocortical regions of the brain, ultimately alleviating the positive and negative symptoms of schizophrenia.[6][7] Unlike first-generation antipsychotics, risperidone exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic believed to contribute to its improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS) at therapeutic doses.[5][8][9] This whitepaper provides a comprehensive technical overview of the molecular mechanism of risperidone, presenting quantitative binding data, detailing experimental methodologies, and visualizing key signaling pathways.
Core Mechanism of Action: A Dual Antagonism Approach
The therapeutic action of risperidone in schizophrenia is not fully elucidated but is strongly linked to its potent and selective antagonism of monoaminergic receptors in the central nervous system.[4][8] The cornerstone of its mechanism is the combined blockade of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6]
Dopamine D2 Receptor Antagonism: The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[6][7] Risperidone acts as a potent antagonist at D2 receptors, thereby reducing dopaminergic neurotransmission and mitigating these positive symptoms.[6][8] It's important to note that risperidone's binding to D2 receptors is characterized by a rapid dissociation rate, which is thought to contribute to a lower risk of EPS compared to first-generation antipsychotics that exhibit a more prolonged and high-affinity blockade.[8][10]
Serotonin 5-HT2A Receptor Antagonism: A distinguishing feature of risperidone and other atypical antipsychotics is their high affinity for 5-HT2A receptors.[5][8] In fact, risperidone's affinity for 5-HT2A receptors is approximately 10-20 times greater than its affinity for D2 receptors.[8] Antagonism of 5-HT2A receptors is believed to contribute to the efficacy of risperidone against the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and may also play a role in mitigating the extrapyramidal side effects associated with D2 blockade.[5][11]
The clinical effect of risperidone is a result of the combined actions of the parent drug and its active metabolite, 9-hydroxyrisperidone, which exhibits a similar pharmacological profile.[4][12]
Quantitative Receptor Binding Profile
The affinity of risperidone for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for risperidone at key receptor sites.
| Receptor | Ki (nM) | Reference(s) |
| Serotonin 5-HT2A | 0.16 - 0.2 | [7][10] |
| Dopamine D2 | 3.13 - 3.2 | [7][10] |
| α1-Adrenergic | 0.8 | [10] |
| Histamine H1 | 2.23 - 20 | [7][10] |
| α2-Adrenergic | 7.54 - 16 | [7][10] |
| Dopamine D4 | 7.3 | [7] |
| Serotonin 5-HT1A | 420 | [7] |
| Dopamine D1 | 240 | [7] |
| Muscarinic M1 | >10,000 | [7] |
Signaling Pathways and Downstream Effects
The antagonism of D2 and 5-HT2A receptors by risperidone initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity. These G-protein coupled receptors (GPCRs) are linked to various downstream signaling pathways.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gαi-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, risperidone effectively disinhibits this pathway, leading to a normalization of downstream signaling.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Risperidone's antagonism of 5-HT2A receptors dampens this signaling cascade.
Experimental Protocols
The characterization of risperidone's binding affinity and functional activity relies on a variety of established experimental techniques.
Radioligand Receptor Binding Assays
This is a fundamental in vitro technique used to determine the affinity of a drug for a specific receptor.
Principle: This assay measures the ability of an unlabeled drug (risperidone) to compete with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) for binding to a preparation of cell membranes expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (risperidone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. Risperidone. A review of its pharmacology and therapeutic potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
The Pharmacokinetics and Pharmacodynamics of Risperidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone, a second-generation atypical antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of risperidone, alongside a detailed exploration of its mechanism of action, receptor binding affinities, and dose-response relationships. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Pharmacokinetics
The disposition of risperidone in the body is characterized by rapid oral absorption, extensive metabolism primarily mediated by cytochrome P450 enzymes, and a pharmacokinetic profile significantly influenced by genetic polymorphisms. The clinical activity of risperidone is attributed to the combined actions of the parent drug and its active metabolite, 9-hydroxyrisperidone, collectively referred to as the "active moiety".[1][2]
Absorption
Risperidone is well-absorbed following oral administration, with an absolute oral bioavailability of 70%.[3] Food does not significantly affect the rate or extent of its absorption, allowing for dosing without regard to meals.[4] Peak plasma concentrations of risperidone are typically reached within one hour of oral administration.
Distribution
Risperidone is rapidly distributed throughout the body, with a volume of distribution of 1-2 L/kg.[5] It is extensively bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[5] Approximately 90% of risperidone is bound to plasma proteins, while its active metabolite, 9-hydroxyrisperidone, is 77% protein-bound.[3]
Metabolism
Risperidone undergoes extensive hepatic metabolism, with the primary pathway being hydroxylation to 9-hydroxyrisperidone, a metabolite with similar pharmacological activity to the parent compound.[3][4] This conversion is principally catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[5][6]
The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in the metabolism of risperidone. Individuals can be classified as extensive metabolizers (EMs), who rapidly convert risperidone to 9-hydroxyrisperidone, or poor metabolizers (PMs), who metabolize the drug much more slowly. This results in different pharmacokinetic profiles for the parent drug in these populations. However, the pharmacokinetics of the active moiety (risperidone plus 9-hydroxyrisperidone) are similar between extensive and poor metabolizers.[4][7]
A minor metabolic pathway for risperidone is N-dealkylation.[3][8]
Figure 1: Metabolic Pathways of Risperidone.
Excretion
Risperidone and its metabolites are primarily eliminated via the urine, with a smaller portion excreted in the feces.[5] Following a single oral dose, approximately 70% of the administered radioactivity is recovered in the urine and 14% in the feces.[8] The elimination half-life of risperidone is significantly different between extensive and poor metabolizers.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for risperidone and its active metabolite, 9-hydroxyrisperidone.
Table 1: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone
| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety | Reference(s) |
| Bioavailability (Oral) | 70% | - | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~3 hours (in EMs) | - | |
| Volume of Distribution (Vd) | 1-2 L/kg | - | - | [5] |
| Plasma Protein Binding | 90% | 77% | - | [3] |
| Elimination Half-life (t½) - Extensive Metabolizers | ~3 hours | ~21 hours | ~20 hours | [4] |
| Elimination Half-life (t½) - Poor Metabolizers | ~20 hours | ~30 hours | ~20 hours | [4] |
| Primary Metabolizing Enzyme(s) | CYP2D6 (major), CYP3A4 (minor) | - | - | [5][6] |
| Primary Route of Excretion | Renal | Renal | - | [5][8] |
Pharmacodynamics
The therapeutic effects of risperidone are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][9] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.[3][10]
Mechanism of Action
Schizophrenia is associated with hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, leading to positive symptoms such as hallucinations and delusions.[3][9] Risperidone's antagonism of D2 receptors in this pathway is thought to reduce this overactivity.[3][11]
Furthermore, risperidone exhibits a high affinity for 5-HT2A receptors.[3][12] Blockade of these receptors is hypothesized to increase dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[3] The high 5-HT2A to D2 receptor affinity ratio is a key characteristic of risperidone and other atypical antipsychotics.[12]
In addition to its primary targets, risperidone also has antagonistic activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[3][13]
Figure 2: Risperidone's Receptor Antagonism.
Receptor Binding Profile
The affinity of risperidone for various neurotransmitter receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Binding Affinity (Ki, nM) of Risperidone
| Receptor | Ki (nM) | Reference(s) |
| Serotonin 5-HT2A | 0.16 - 0.2 | [12][13][14] |
| Dopamine D2 | 1.4 - 3.13 | [12][13][14] |
| α1-Adrenergic | 0.8 | [14] |
| Histamine H1 | 2.23 | [14] |
| α2-Adrenergic | 7.54 | [14] |
| Dopamine D4 | 7.3 | [12] |
| Serotonin 5-HT2C | 50 | [12] |
| Dopamine D1 | 240 | [12] |
| Serotonin 5-HT1A | 420 | [12] |
| Muscarinic M1 | >10,000 | [12] |
Experimental Protocols
A comprehensive understanding of the pharmacokinetics and pharmacodynamics of risperidone is derived from a variety of preclinical and clinical experimental methodologies.
Quantification of Risperidone and 9-Hydroxyrisperidone in Biological Matrices
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the gold standard for the sensitive and specific quantification of risperidone and its metabolites in plasma, serum, and other biological fluids.[15][16]
Protocol Outline:
-
Sample Preparation:
-
Protein precipitation is a common method, where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[17]
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.[16]
-
An internal standard (e.g., a deuterated analog of risperidone or another compound with similar properties) is added to each sample to correct for variations in extraction efficiency and instrument response.[15]
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
A reversed-phase C18 column is typically used to separate risperidone, 9-hydroxyrisperidone, and the internal standard based on their hydrophobicity.[18][19]
-
The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[18]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions of the analytes.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for risperidone, 9-hydroxyrisperidone, and the internal standard are monitored for highly selective and sensitive detection.[15]
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Figure 3: HPLC-MS/MS Workflow for Risperidone Quantification.
In Vivo Assessment of Dopamine Release
Method: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effects of drugs like risperidone.[20][21]
Protocol Outline:
-
Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) of an anesthetized rodent.[22]
-
-
Microdialysis Probe Insertion and Perfusion:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
-
Sample Collection:
-
Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
The resulting dialysate is collected in timed fractions.
-
-
Drug Administration:
-
Risperidone or a vehicle control is administered to the animal.
-
-
Neurotransmitter Analysis:
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically HPLC with electrochemical detection (HPLC-ECD).[20]
-
-
Data Analysis:
-
Changes in dopamine levels following drug administration are expressed as a percentage of the baseline levels.
-
Clinical Pharmacokinetic and Pharmacodynamic Studies
Study Design: Randomized, Crossover, or Parallel-Group Studies
These studies are essential for determining the pharmacokinetic profile and dose-response relationship of risperidone in humans.
Protocol Outline:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited based on specific inclusion and exclusion criteria.
-
Study Design:
-
Crossover Design: Each subject receives both the investigational drug and a placebo or comparator drug in a randomized sequence, with a washout period between treatments. This design minimizes inter-subject variability.
-
Parallel-Group Design: Subjects are randomized to different treatment groups (e.g., different doses of risperidone or risperidone vs. placebo).
-
-
Drug Administration: Risperidone is administered at predefined doses and schedules.
-
Pharmacokinetic Sampling: Blood samples are collected at specific time points before and after drug administration to determine the plasma concentration-time profile of risperidone and 9-hydroxyrisperidone.
-
Pharmacodynamic Assessments:
-
Receptor Occupancy: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to measure the occupancy of D2 and 5-HT2A receptors in the brain at different drug concentrations.[23]
-
Clinical Efficacy: Standardized rating scales (e.g., Positive and Negative Syndrome Scale - PANSS) are used to assess changes in psychiatric symptoms.
-
Safety and Tolerability: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
-
-
Pharmacokinetic and Pharmacodynamic Modeling: The collected data are used to develop population pharmacokinetic models to describe the drug's behavior in the population and pharmacokinetic-pharmacodynamic (PK/PD) models to link drug exposure to its clinical effects.[1][11][24]
Conclusion
Risperidone hydrochloride possesses a well-characterized pharmacokinetic and pharmacodynamic profile that underpins its clinical utility as a second-generation antipsychotic. Its rapid absorption, extensive metabolism by CYP2D6 to an active metabolite, and potent antagonism of dopamine D2 and serotonin 5-HT2A receptors are key determinants of its efficacy. The significant inter-individual variability in its metabolism due to genetic polymorphisms in CYP2D6 highlights the importance of understanding its pharmacokinetic properties for optimizing patient therapy. The experimental methodologies outlined in this guide provide the foundation for the continued investigation and development of novel antipsychotic agents. This comprehensive technical overview serves as a valuable resource for professionals dedicated to advancing the field of neuropsychopharmacology.
References
- 1. Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, and excretion of risperidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 10. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aseestant.ceon.rs [aseestant.ceon.rs]
- 18. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpns.com [ijrpns.com]
- 20. benchchem.com [benchchem.com]
- 21. scilit.com [scilit.com]
- 22. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 24. Population pharmacokinetic analysis of risperidone and 9-hydroxyrisperidone with genetic polymorphisms of CYP2D6 and ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Risperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemical properties of risperidone hydrochloride, a widely used atypical antipsychotic medication. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and analysis.
Molecular Structure of this compound
Risperidone is a benzisoxazole derivative with the chemical formula C₂₃H₂₇FN₄O₂ for the free base.[1] Its systematic IUPAC name is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[1] The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid.
The molecular structure of risperidone is characterized by the fusion of a pyridopyrimidine and a piperidine ring system, with a 6-fluoro-1,2-benzoxazol-3-yl group attached to the piperidine ring.[1] A key structural feature is the absence of a chiral center in the risperidone molecule itself, meaning risperidone is not chiral and does not exist as enantiomers.
Table 1: Physicochemical Properties of Risperidone
| Property | Value |
| Molecular Formula | C₂₃H₂₇FN₄O₂ |
| Molar Mass | 410.49 g/mol |
| Melting Point | 170 °C |
| Water Solubility | Practically insoluble |
| pKa | 8.2 (piperidine nitrogen) |
Data sourced from various chemical databases.
Stereochemistry of Risperidone and its Major Metabolite
Although risperidone itself is achiral, its major and pharmacologically active metabolite, 9-hydroxyrisperidone (also known as paliperidone), possesses a chiral center. The hydroxylation of the alicyclic ring of risperidone at the 9-position introduces a stereogenic carbon atom, leading to the formation of two enantiomers: (S)-(+)-9-hydroxyrisperidone and (R)-(-)-9-hydroxyrisperidone.
The metabolic conversion of risperidone to 9-hydroxyrisperidone is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4. This process is stereoselective, with the (S)-(+) enantiomer being the major metabolite formed in humans. Both enantiomers of 9-hydroxyrisperidone are pharmacologically active and contribute to the overall therapeutic effect of risperidone.
Table 2: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone Enantiomers
| Parameter | Risperidone | (S)-(+)-9-Hydroxyrisperidone | (R)-(-)-9-Hydroxyrisperidone |
| Tmax (h) | ~1 | ~2-3 | ~2-3 |
| Cmax (ng/mL) | Varies with dose | Generally higher than R-(-) | Generally lower than S-(+) |
| AUC (ng·h/mL) | Varies with dose | Higher than R-(-) | Lower than S-(+) |
| Half-life (t½) (h) | ~3 (extensive metabolizers) | ~24 | ~24 |
Note: Pharmacokinetic parameters can vary significantly based on patient genetics (CYP2D6 metabolizer status), dosage, and other factors. The data presented is a generalized summary.
Experimental Protocols for Stereochemical Analysis
The separation and quantification of the enantiomers of 9-hydroxyrisperidone are crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques employed for this purpose.
Chiral HPLC Method for 9-Hydroxyrisperidone Enantiomers
Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 9-hydroxyrisperidone in a given sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometric detector.
-
Chiral stationary phase (CSP) column, such as a cellulose-based or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (or other suitable modifier)
-
Standard solutions of (S)-(+)- and (R)-(-)-9-hydroxyrisperidone
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the desired ratio (e.g., Hexane:Isopropanol:Ethanol 80:15:5 v/v/v). Add a small amount of a modifier like diethylamine (e.g., 0.1%) to improve peak shape for basic analytes. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample containing 9-hydroxyrisperidone in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 10 µL) onto the HPLC system.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the chiral stationary phase.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm) or a mass spectrometer for higher sensitivity and selectivity.
-
Quantification: Identify and quantify the enantiomers by comparing their retention times and peak areas to those of the standard solutions.
Caption: Experimental workflow for chiral HPLC analysis.
Signaling Pathways and Mechanism of Action
Risperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT₂A receptors.[2]
Dopamine D2 Receptor Antagonism
In the central nervous system, dopamine D2 receptors are coupled to Gi/o G-proteins.[3] Antagonism of these receptors by risperidone blocks the downstream signaling cascade initiated by dopamine. This leads to an increase in adenylyl cyclase activity, resulting in elevated levels of cyclic AMP (cAMP) and subsequent modulation of protein kinase A (PKA) activity. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of risperidone.
Caption: Risperidone's antagonism of the D2 receptor signaling pathway.
Serotonin 5-HT₂A Receptor Antagonism
Risperidone also exhibits high affinity for serotonin 5-HT₂A receptors, where it acts as an inverse agonist.[4] 5-HT₂A receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC).[5] Inverse agonism by risperidone inhibits the constitutive activity of this pathway, leading to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium and the activation of protein kinase C (PKC). The antagonism of 5-HT₂A receptors is believed to contribute to the atypical profile of risperidone, including a lower incidence of extrapyramidal side effects.
Caption: Risperidone's inverse agonism at the 5-HT2A receptor.
Table 3: Receptor Binding Affinities (Ki, nM) of Risperidone
| Receptor | Ki (nM) |
| Dopamine D₂ | 3.0 - 5.9 |
| Serotonin 5-HT₂A | 0.16 - 0.4 |
| α₁-Adrenergic | 0.8 |
| α₂-Adrenergic | 7.5 |
| Histamine H₁ | 2.2 |
| Dopamine D₁ | >1000 |
| Muscarinic M₁ | >1000 |
Data compiled from various pharmacological studies. Ki values represent the concentration of the drug that occupies 50% of the receptors.[6]
Conclusion
This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. While risperidone itself is an achiral molecule, its metabolism introduces a chiral center, leading to the formation of the pharmacologically active enantiomers of 9-hydroxyrisperidone. The stereoselective nature of its metabolism and the distinct pharmacological activities of the parent drug and its metabolites underscore the importance of stereochemical considerations in the development and clinical use of risperidone. The elucidation of its mechanism of action through the antagonism of dopamine D2 and serotonin 5-HT₂A receptors provides a rational basis for its therapeutic efficacy as an atypical antipsychotic. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical sciences.
References
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Risperidone Hydrochloride: A Comprehensive Receptor Binding Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the receptor binding affinity profile of risperidone hydrochloride, a widely prescribed second-generation antipsychotic medication. Understanding the intricate interactions of risperidone and its active metabolite, 9-hydroxyrisperidone, with various neurotransmitter receptors is fundamental to comprehending its therapeutic efficacy and side-effect profile. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.
Core Receptor Binding Affinities
Risperidone exhibits a complex pharmacodynamic profile, characterized by high-affinity binding to a range of receptors. Its primary therapeutic effects in treating schizophrenia and other psychiatric disorders are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The drug and its principal active metabolite, 9-hydroxyrisperidone (paliperidone), demonstrate broadly similar binding profiles.[4][5][6]
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values for risperidone and 9-hydroxyrisperidone across various neurotransmitter receptors, compiled from multiple in vitro studies.
Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.16 - 0.4[6][7][8] |
| 5-HT1A | > 600[9] |
| 5-HT2C | 50[1] |
| 5-HT7 | Moderate Affinity |
| Dopamine Receptors | |
| D2 | 1.4 - 3.2[1][8] |
| D3 | 9 times weaker than D2[8] |
| D4 | 5 - 9[6][8] |
| D1 | > 100[8] |
| Adrenergic Receptors | |
| α1A | 0.8 - 10[7][10] |
| α2A | 7.54 - 16[1][7] |
| Histamine Receptors | |
| H1 | 2.23 - 20[1][7] |
| Cholinergic Receptors | |
| Muscarinic M1 | > 10,000[1] |
Table 2: Receptor Binding Affinity (Ki, nM) of 9-Hydroxyrisperidone
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | ~0.4[6] |
| Dopamine Receptors | |
| D2 | Similar to Risperidone[6] |
| D3 | Similar to Risperidone[6] |
| D4 | Similar to Risperidone[6] |
| D1 | Low Affinity[6] |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities for compounds like risperidone is predominantly achieved through in vitro radioligand binding assays. These experiments quantify the displacement of a specific radiolabeled ligand from a receptor by the drug being tested.
General Methodology
-
Tissue/Cell Preparation:
-
Membrane preparations are obtained from specific brain regions of animal models (e.g., rat cortex, striatum) or from cell lines recombinantly expressing the human receptor of interest.[11][12]
-
The tissue is homogenized in an appropriate buffer and centrifuged to isolate the cell membranes containing the target receptors.
-
-
Incubation:
-
The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (risperidone) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined by adding a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
-
Separation and Quantification:
-
Following incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.[13]
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test drug that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Key Signaling Pathways
The therapeutic actions of risperidone are a direct consequence of its modulation of intracellular signaling cascades downstream of the receptors it antagonizes. The blockade of D2 and 5-HT2A receptors, in particular, leads to significant alterations in neuronal function.
Dopamine D2 Receptor Antagonism
In the mesolimbic pathway, an overactivity of dopaminergic neurotransmission is hypothesized to contribute to the positive symptoms of schizophrenia.[1][3] Risperidone, by blocking postsynaptic D2 receptors, reduces this excessive signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Their antagonism by risperidone prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity and gene expression.
Serotonin 5-HT2A Receptor Antagonism
Risperidone's high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[1][15] 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their blockade by risperidone inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation.
Conclusion
The pharmacological profile of risperidone is defined by its potent and balanced antagonism of D2 and 5-HT2A receptors, supplemented by interactions with adrenergic and histaminergic receptors. This multifaceted receptor binding profile underpins its clinical utility in a range of psychiatric conditions. A thorough understanding of these molecular interactions, as detailed in this guide, is crucial for ongoing research into the optimization of antipsychotic therapies and the development of novel therapeutic agents with improved efficacy and tolerability.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of repeated risperidone exposure on serotonin receptor subtypes in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Discovery and Preclinical Profile of Risperidone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage discovery and preclinical data for risperidone hydrochloride, a pivotal atypical antipsychotic. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience.
Introduction
Risperidone, a benzisoxazole derivative, emerged as a significant advancement in the treatment of schizophrenia and other psychotic disorders. Its development was driven by the need for antipsychotics with a broader spectrum of efficacy, particularly on the negative symptoms of schizophrenia, and a more favorable side-effect profile compared to conventional neuroleptics. This document outlines the foundational preclinical studies that characterized its pharmacological, pharmacokinetic, and pharmacodynamic properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A commonly employed method involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthetic Scheme:
A key synthetic route involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base, such as sodium carbonate, in a suitable solvent like acetonitrile. The resulting risperidone free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Mechanism of Action: Receptor Binding Profile
Risperidone exhibits a unique and potent dual antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors, which is central to its atypical antipsychotic properties. Its high affinity for 5-HT2A receptors relative to D2 receptors is a key differentiator from typical antipsychotics.
Quantitative Receptor Binding Data
The receptor binding affinities of risperidone for various neurotransmitter receptors have been extensively characterized in preclinical studies. The inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.2 - 0.6 |
| 5-HT1A | 420 |
| 5-HT2C | 50 |
| Dopamine Receptors | |
| D2 | 3.0 - 3.2 |
| D1 | 240 |
| D4 | 7.3 |
| Adrenergic Receptors | |
| Alpha-1A | 5.0 |
| Alpha-2A | 16 |
| Histamine Receptors | |
| H1 | 20 |
| Muscarinic Receptors | |
| M1 | >10,000 |
Table 1: In vitro receptor binding affinities (Ki) of risperidone for various neurotransmitter receptors. Data compiled from multiple preclinical studies.[1]
In Vitro and In Vivo Preclinical Pharmacology
In Vitro Studies: Signaling Pathways
Risperidone's antagonism at D2 and 5-HT2A receptors initiates distinct intracellular signaling cascades.
-
Dopamine D2 Receptor Signaling: As an antagonist, risperidone blocks the Gαi/o-coupled signaling pathway of the D2 receptor. This action prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). Furthermore, risperidone has been shown to antagonize dopamine-mediated β-arrestin 2 recruitment to the D2 receptor, which is involved in a separate signaling pathway that modulates Akt and GSK-3β activity.[2][3][4][5][6][7]
-
Serotonin 5-HT2A Receptor Signaling: Risperidone acts as an inverse agonist at the 5-HT2A receptor, which is coupled to the Gαq/11 signaling pathway. This action inhibits the constitutive activity of the receptor, leading to a reduction in the activation of phospholipase C (PLC). The inhibition of PLC, in turn, decreases the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and Protein Kinase C (PKC) activity.[8]
In Vivo Studies: Animal Models of Schizophrenia
Preclinical in vivo studies in rodent models are crucial for evaluating the antipsychotic potential of new compounds. Risperidone has been extensively tested in models that mimic the positive and negative symptoms of schizophrenia.
The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), in rodents induces hyperlocomotion and stereotyped behaviors, which are considered models of the positive symptoms of schizophrenia.[1][9]
-
Experimental Protocol:
-
Animals: Male Wistar rats are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) for a set period.
-
Drug Administration: Risperidone (or vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
PCP Challenge: After a specified pretreatment time, rats are challenged with a dose of PCP (e.g., 2.5-5 mg/kg, i.p.).[1][10]
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., head weaving, sniffing) are quantified for a defined period using automated activity monitors or observational scoring.
-
-
Key Findings: Risperidone has been shown to dose-dependently inhibit PCP-induced hyperlocomotion and stereotyped behaviors in rats, demonstrating its potential efficacy against positive psychotic symptoms.[2][11][12][13]
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter sensory information.
-
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the environment with background white noise (e.g., 65-70 dB).[14]
-
Stimuli: The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 75-85 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 30, 60, or 120 ms) before the pulse.[15]
-
-
Measurement: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
-
Key Findings: While some studies show that risperidone can enhance PPI in certain mouse strains, its effect is not as robustly demonstrated as its antagonism of PCP-induced behaviors.[16] The utility of this model for detecting antipsychotic activity is still under investigation.[16]
Preclinical Pharmacokinetics
The pharmacokinetic profile of risperidone and its active metabolite, 9-hydroxyrisperidone, has been characterized in preclinical animal models, primarily in rats.
Pharmacokinetic Parameters in Rats
Following oral administration, risperidone is well-absorbed and extensively metabolized to 9-hydroxyrisperidone, which is pharmacologically equipotent to the parent drug. The combined concentration of risperidone and 9-hydroxyrisperidone is referred to as the "active moiety."
| Parameter | Risperidone | 9-Hydroxyrisperidone | Active Moiety |
| Cmax (ng/mL) | 288.7 | 1308.5 | - |
| Tmax (h) | ~1 | ~3 | - |
| AUC (ng·h/mL) | - | - | - |
| t1/2 (h) | 3-20 | 21-30 | - |
Table 2: Representative pharmacokinetic parameters of risperidone and 9-hydroxyrisperidone in rats following a single oral dose. Note: Values can vary depending on the study design and analytical methods.[17][18][19]
Conclusion
The early-stage discovery and preclinical evaluation of this compound established its unique pharmacological profile as a potent 5-HT2A and D2 receptor antagonist. In vitro studies elucidated its mechanism of action on key signaling pathways, while in vivo animal models demonstrated its potential efficacy in mitigating psychosis-like behaviors. The preclinical pharmacokinetic data provided a foundation for understanding its absorption, distribution, metabolism, and excretion. Collectively, this comprehensive preclinical data package was instrumental in guiding the successful clinical development of risperidone as a leading atypical antipsychotic for the treatment of schizophrenia and other psychiatric disorders.
References
- 1. imrpress.com [imrpress.com]
- 2. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT/GSK3 signaling pathway and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Altered PLCβ/IP3/Ca2+ Signaling Pathway Activated by GPRCs in Olfactory Neuronal Precursor Cells Derived from Patients Diagnosed with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone prevents the development of supersensitivity, but not tolerance, to phencyclidine in rats treated with subacute phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-pulse Inhibition [augusta.edu]
- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 13. Effects of risperidone on phencyclidine-induced behaviors: comparison with haloperidol and ritanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
In-Silico Modeling of Risperidone Hydrochloride Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving the modulation of dopaminergic and serotonergic neurotransmitter systems.[2][3] Understanding the precise molecular interactions between risperidone and its target receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of novel antipsychotics with improved efficacy and safety profiles. In-silico modeling, a computational approach to drug discovery and design, provides a powerful toolkit for investigating these interactions at an atomic level. This technical guide delves into the in-silico modeling of risperidone hydrochloride's receptor interactions, offering a comprehensive overview of its mechanism of action, quantitative binding data, experimental protocols for computational studies, and the signaling pathways it modulates.
Core Mechanism of Action
The precise mechanism of action of risperidone is not fully understood, but it is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[3][4] Schizophrenia is hypothesized to involve an overactivity of the mesolimbic dopamine pathway, leading to positive symptoms like hallucinations and delusions.[2][4] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[2][3]
Furthermore, risperidone exhibits a high affinity for 5-HT2A receptors.[3][4] The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects commonly associated with first-generation antipsychotics.[3] Risperidone also demonstrates antagonist activity at other receptors, including alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, and histamine H1 receptors, which may contribute to some of its therapeutic effects and side effects, such as orthostatic hypotension and sedation.[2][3][5]
Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to its primary active metabolite, 9-hydroxyrisperidone (paliperidone).[3][6][7] This metabolite has a similar receptor binding profile and pharmacological activity to the parent drug, contributing significantly to the overall clinical effect.[6][8]
Quantitative Data: Receptor Binding Affinities
The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for risperidone at various neurotransmitter receptors.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.16 | [9] |
| Dopamine D2 | 3.13 | [9] |
| Alpha-1 Adrenergic | 0.8 | [9] |
| Histamine H1 | 2.23 | [9] |
| Alpha-2 Adrenergic | 7.54 | [9] |
In-Silico Modeling Experimental Workflow
The in-silico investigation of risperidone's interaction with its target receptors typically follows a multi-step computational workflow. This process begins with obtaining the 3D structures of the receptor and the ligand (risperidone), followed by molecular docking to predict the binding mode, and often concluding with molecular dynamics simulations to assess the stability of the drug-receptor complex.
In-silico modeling workflow for risperidone-receptor interaction analysis.
Experimental Protocols for In-Silico Modeling
Homology Modeling
When an experimentally determined 3D structure of a target receptor is not available in databases like the Protein Data Bank (PDB), a computational technique called homology modeling can be employed. This method builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). For instance, a 3D model of the D2 dopamine receptor has been generated using comparative homology modeling programs like MODELLER.[10] The quality of the generated model is then assessed using tools like PROCHECK, which evaluates the stereochemical quality of the protein structure.[10]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., risperidone) when bound to a second molecule (the receptor) to form a stable complex.[11] Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on factors like binding energy.[12] Software such as AutoDock is commonly used for these studies.[10] Successful docking studies can provide insights into the specific amino acid residues involved in the interaction and the overall binding affinity.[11] For example, docking studies have been used to investigate the interactions of risperidone with the D2 dopamine receptor and the 5-HT2A serotonin receptor.[10][13]
Molecular Dynamics Simulation
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and detailed view of the ligand-receptor interaction. MD simulations use the principles of classical mechanics to simulate the movements of atoms in the system over time. This allows researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the receptor upon binding.[14] GROMACS is a widely used software package for performing MD simulations.[14]
Key Signaling Pathways Modulated by Risperidone
Risperidone's therapeutic effects are mediated through its influence on key intracellular signaling pathways. By blocking D2 and 5-HT2A receptors, risperidone modulates the downstream signaling cascades that regulate neuronal activity.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Risperidone, as a D2 antagonist, blocks this effect, thereby preventing the dopamine-induced reduction in cAMP.
Simplified Dopamine D2 receptor signaling pathway modulated by risperidone.
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. As an antagonist, risperidone blocks these downstream effects of serotonin at the 5-HT2A receptor.
Simplified Serotonin 5-HT2A receptor signaling pathway modulated by risperidone.
Conclusion
In-silico modeling serves as an indispensable tool for dissecting the complex pharmacology of drugs like this compound. By providing a detailed view of drug-receptor interactions at the molecular level, these computational methods enhance our understanding of the mechanisms underlying therapeutic efficacy and adverse effects. The integration of homology modeling, molecular docking, and molecular dynamics simulations allows for a comprehensive analysis of binding affinities, interaction modes, and the dynamic behavior of the drug-receptor complex. This knowledge is not only crucial for optimizing the use of existing medications but also for paving the way for the rational design of next-generation antipsychotics with superior clinical profiles. As computational power and algorithmic accuracy continue to advance, in-silico modeling will undoubtedly play an increasingly pivotal role in the future of drug discovery and development in neuropsychopharmacology.
References
- 1. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 8. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Deciphering Risperidone-Induced Lipogenesis by Network Pharmacology and Molecular Validation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ijsir.in [ijsir.in]
- 14. Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Risperidone Hydrochloride: A Comprehensive Technical Guide to Degradation Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the degradation pathways of risperidone hydrochloride under various stress conditions and its primary metabolic routes. The information presented is intended to support research, development, and quality control activities related to this atypical antipsychotic agent.
Forced Degradation and Stability Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies conducted on risperidone. These studies highlight the conditions under which risperidone is susceptible to degradation and the extent of degradation observed.
| Stress Condition | Reagent/Details | Time | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temperature | 26.89% | 9-Hydroxyrisperidone | [1] |
| 5N HCl | 10 hours | Reflux | Significant Degradation | Not specified | [2] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 36 hours | Room Temperature | 17.53% | Not specified | [1] |
| 5N NaOH | 10 hours | Reflux | Significant Degradation | Not specified | [2] | |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | Room Temperature | 68.54% | Risperidone N-oxide | [1] |
| 3.5 mL of 3% H₂O₂ | 5 minutes | Ambient | Significant Degradation | Not specified | [3] | |
| Thermal Degradation | Solid State | 72 hours | 105°C | 30.09% | Not specified | [1][3] |
| Photolytic Degradation | UV light | Not specified | Not specified | 26.62% | Risperidone N-oxide | [1][4] |
| 1.2 million lux hours | Not specified | Not specified | Significant Degradation | Not specified | [3] |
Key Degradation Products
The primary degradation products of risperidone identified through forced degradation studies are:
-
9-Hydroxyrisperidone: Formed under acidic and basic conditions[5][6]. This is also the main active metabolite in humans.
-
Risperidone N-oxide: A major product of oxidative degradation and has also been observed in photolytic studies[5][6].
Metabolic Pathways
In humans, risperidone is extensively metabolized in the liver. The primary metabolic pathway is alicyclic hydroxylation, leading to the formation of an active metabolite. A minor pathway involves oxidative N-dealkylation[3][7].
Primary Metabolic Pathway: 9-Hydroxylation
The main metabolic route for risperidone is the hydroxylation at the 9-position of the tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one moiety to form 9-hydroxyrisperidone (also known as paliperidone)[7]. This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect of risperidone[8][9].
This conversion is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4 [10][11][12]. The activity of these enzymes can be influenced by genetic polymorphisms, leading to variations in the rate of metabolism among individuals[8].
Minor Metabolic Pathway: N-Dealkylation
A secondary metabolic pathway for risperidone is oxidative N-dealkylation at the piperidine nitrogen[7]. This pathway, whether or not in combination with 9-hydroxylation, accounts for a smaller portion of the administered dose[7].
Experimental Protocols
This section outlines the general methodologies employed in the forced degradation studies and for the analysis of risperidone and its degradation products.
Forced Degradation Experimental Protocols
-
Acid Degradation: A sample of risperidone (e.g., 100 mg) is dissolved in a suitable solvent (e.g., methanol, as risperidone is sparingly soluble in water) and treated with an acidic solution (e.g., 10 mL of 0.1 M HCl). The mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a defined period (e.g., 12-24 hours). Aliquots are withdrawn at intervals, neutralized, and diluted for analysis[1][2].
-
Alkaline Degradation: Similar to acid degradation, a sample of risperidone is treated with a basic solution (e.g., 10 mL of 0.1 M NaOH) and stirred at a controlled temperature for a specific duration (e.g., 36 hours). Samples are then neutralized and prepared for analysis[1][2].
-
Oxidative Degradation: A solution of risperidone is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3.5 mL of 3% H₂O₂). The reaction is allowed to proceed at ambient temperature for a short period (e.g., 5 minutes to 4 hours) before analysis[1][3].
-
Thermal Degradation: Solid-state risperidone is exposed to dry heat in a temperature-controlled oven (e.g., 105°C) for an extended period (e.g., 72 hours). Samples are then dissolved in a suitable solvent for analysis[1][3].
-
Photostability: Solid risperidone or a solution of the drug is exposed to a light source that provides a specified illumination (e.g., 1.2 million lux hours) and near ultraviolet energy. The samples are then analyzed for degradation[3][13].
Analytical Methodologies
A validated stability-indicating high-performance liquid chromatography (HPLC) method is typically used for the separation and quantification of risperidone and its degradation products.
-
Chromatographic System:
-
Column: A reversed-phase column, such as a Symmetry C18 (250 mm × 4.6 mm, 5 µm), is commonly employed[1].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of organic solvents like methanol and acetonitrile (e.g., 80:20, v/v) is often used[1][14]. Another reported mobile phase is a mixture of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (e.g., 65:15:20, v/v/v) at a specific pH (e.g., 3.5)[3][14].
-
Detection: UV detection at a wavelength of 276 nm or 280 nm is commonly used[1][14].
-
-
Sample Preparation: For analysis, stressed samples are appropriately diluted with the mobile phase or a suitable diluent to fall within the linear range of the method.
-
Structure Elucidation: The structures of the degradation products are typically elucidated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy after isolation by preparative LC[5].
Visualizations
The following diagrams illustrate the key degradation and metabolic pathways of risperidone.
Caption: Forced degradation pathways of risperidone.
References
- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 | Semantic Scholar [semanticscholar.org]
- 2. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Risperidone (and 9-hydroxyrisperidone) | Synnovis [synnovis.co.uk]
- 5. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, isolation and characterization of potential degradation product in risperidone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Analytical Methods for the Quantification of Risperidone Hydrochloride in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Risperidone is an atypical antipsychotic medication primarily used to manage schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver to 9-hydroxyrisperidone, which possesses similar pharmacological activity to the parent drug.[1] Therefore, the simultaneous quantification of both risperidone and 9-hydroxyrisperidone is crucial for accurate therapeutic drug monitoring and pharmacokinetic assessments. The analytical methods detailed below provide robust and reliable approaches for this purpose.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement. It offers a cost-effective and straightforward approach for the quantification of risperidone and 9-hydroxyrisperidone.
Quantitative Data Summary
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Linearity Range | 5 - 100 ng/mL | 5 - 100 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 2 ng/mL | 2 ng/mL | [2] |
| Mean Recovery | 98.0% | 83.5% | [2] |
| Intra-day RSD | < 11% | < 11% | [2] |
| Inter-day RSD | < 11% | < 11% | [2] |
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of plasma, add 1 mL of 2 M NaOH to alkalinize the sample.
-
Add 5 mL of diisopropyl ether-isoamyl alcohol (99:1, v/v) as the extraction solvent.
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and back-extract with 150 µL of 0.1 M potassium phosphate buffer (pH 2.2).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the aqueous layer (150 µL) for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 BDS Hypersil (3 µm, 100x4.6 mm I.D.).[2]
-
Mobile Phase: 0.05 M Phosphate buffer (pH 3.7 with 25% H3PO4) : Acetonitrile (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 60 µL.[2]
-
Detection Wavelength: 278 nm.[2]
-
Column Temperature: Ambient.
HPLC-UV experimental workflow for risperidone quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and for clinical scenarios requiring low detection limits. The protocol outlined below utilizes a simple protein precipitation step for sample preparation.[1]
Quantitative Data Summary
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Linearity Range | 0.1 - 500 µg/L | 0.1 - 500 µg/L | [1] |
| Limit of Quantitation (LOQ) | 0.25 ng/mL | Not Specified | [3] |
| Intra-day RSD | 1.85% - 9.09% | Not Specified | [3] |
| Inter-day RSD | 1.56% - 4.38% | Not Specified | [3] |
| Recovery | 70.20% - 84.50% | Not Specified | [3] |
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., trazodone at 50 µg/L).[1]
-
Vortex the mixture briefly.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Symmetry300 C18 (2.1 x 150 mm).[1]
-
Mobile Phase: 2 mM ammonium acetate with 0.1% formic acid : acetonitrile with 0.1% formic acid (60:40).[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: m/z 411.3 → 191.1[3]
-
9-Hydroxyrisperidone: m/z 427.2 → 207.1
-
Trazodone (Internal Standard): m/z 372.1 → 176.1
-
LC-MS/MS experimental workflow for risperidone quantification.
Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high-throughput analysis, UPLC-MS/MS provides a significant advantage by reducing the run time while maintaining excellent sensitivity and selectivity.
Quantitative Data Summary
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Linearity Range | 0.2 - 500 ng/mL | 0.2 - 500 ng/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | 0.2 ng/mL | [4] |
| Inter-assay CV | < 10% | < 10% | [5] |
| Mean Recovery | 90-100% (in plasma) | 90-100% (in plasma) | [5] |
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 10 µL of internal standard (e.g., olanzapine, 12 µg/mL).[6]
-
Add 300 µL of acetonitrile to precipitate proteins.[6]
-
Vortex for 1.5 minutes.[6]
-
Centrifuge at 4000 rpm at 4 °C.[6]
-
Transfer 150 µL of the supernatant for UPLC-MS/MS analysis.[6]
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: Acetonitrile with 0.1% formic acid : 5 mM ammonium acetate with 0.1% formic acid (80:20, v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40 °C.[6]
-
Run Time: 2 minutes.[6]
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.1
-
9-Hydroxyrisperidone: m/z 427.2 → 207.1
-
Olanzapine (Internal Standard): m/z 313.2 → 256.1
-
UPLC-MS/MS experimental workflow for risperidone quantification.
Conclusion
The choice of analytical method for the quantification of risperidone and 9-hydroxyrisperidone in plasma depends on the specific requirements of the study. HPLC-UV offers a simple and cost-effective solution for routine monitoring, while LC-MS/MS and UPLC-MS/MS provide the high sensitivity and throughput necessary for demanding pharmacokinetic research and clinical applications where low concentrations are expected. The protocols provided here serve as a detailed guide for researchers to implement these methods effectively in their laboratories.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for risperidone hydrochloride analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of Risperidone Hydrochloride.
Application Note
Introduction
Risperidone, an atypical antipsychotic medication, is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. It is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Accurate and reliable analytical methods are crucial for the quality control of risperidone in bulk drug substances and pharmaceutical formulations. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is simple, specific, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.
Chromatographic Conditions
A comprehensive review of existing literature reveals several successful RP-HPLC methods for risperidone analysis.[1][2][3][4][5][6][7][8][9][10][11] A summary of commonly employed chromatographic conditions is presented in Table 1. The selected method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and a buffer (potassium dihydrogen phosphate or ammonium acetate) in an isocratic elution mode. UV detection is typically performed at a wavelength between 230 nm and 280 nm.
Method Validation
The developed HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines.[2][6] Validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness were evaluated. The method demonstrated excellent linearity over a wide concentration range with a correlation coefficient (r²) greater than 0.999.[3][4] Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1][2] The precision of the method was established by low relative standard deviation (%RSD) values for both intraday and interday analyses, which were consistently below 2%.[1][2][4] The robustness of the method was assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature, with no significant impact on the results.[2][8]
Quantitative Data Summary
Table 1: Comparison of Reported HPLC Methods for Risperidone Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (150 x 4.6 mm, 5 µm)[1] | Waters XTerra RP8 (250 × 4.6 mm), 5µm[2] | Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm)[3] | Thermo C18 (250mm x 4.6mm, 5µm)[4] |
| Mobile Phase | Methanol: Acetonitrile: KH2PO4 (60:30:10 v/v/v)[1] | Buffer: Methanol: ACN (65:15:20 v/v/v)[2] | Methanol: 0.1 M Ammonium Acetate pH 5.5 (60:40, v/v)[3] | Acetonitrile: 0.2M KH2PO4 (80:20 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.7 mL/min[4] |
| Detection Wavelength | 234 nm[1] | 276 nm[2] | 274 nm[3] | 254 nm[4] |
| Retention Time | 3.85 min[1] | Not specified | 5.89 min[3] | 5.68 min[4] |
| Linearity Range | Not specified | Not specified | 4.0-275.0 µg/mL[3] | 2-10 µg/mL[4] |
| Correlation Coefficient (r²) | Not specified | Not specified | >0.999[3] | 0.9982[4] |
| % Recovery | 97-102%[1] | 98.27-101.00%[2] | 99.00-101.12%[3] | 99.7-100.3%[4] |
| LOD | 0.17 µg/mL[1] | Not specified | 0.48 µg/mL[3] | Not specified |
| LOQ | 0.5 µg/mL[1] | Not specified | 1.59 µg/mL[3] | Not specified |
Experimental Protocols
1. Preparation of Mobile Phase (Method 1)
-
Accurately measure 600 mL of HPLC grade methanol, 300 mL of HPLC grade acetonitrile, and 100 mL of potassium dihydrogen orthophosphate buffer (prepared by dissolving a suitable amount of KH2PO4 in HPLC grade water to achieve the desired concentration and adjusting the pH if necessary).
-
Mix the components thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
2. Preparation of Standard Stock Solution
-
Accurately weigh about 25 mg of this compound working standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent (e.g., a mixture of water and acetonitrile in a 50:50 v/v ratio) and sonicate for 15 minutes to dissolve the standard completely.[2]
-
Make up the volume to 100 mL with the diluent to obtain a standard stock solution with a concentration of 250 µg/mL.
3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the diluent to cover the desired concentration range for linearity studies (e.g., 2-10 µg/mL).[4]
4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of risperidone and transfer it to a 100 mL volumetric flask.[2]
-
Add about 70 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range of the method.
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (diluent), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of risperidone in the sample by comparing the peak area of the sample with that of the standard.
6. System Suitability
-
Before starting the analysis, perform a system suitability test by injecting the standard solution five times.
-
The system is deemed suitable for analysis if the %RSD of the peak areas is not more than 2.0%, the theoretical plates are more than 2000, and the tailing factor is not more than 2.0.[6]
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Key parameters in the HPLC analysis of Risperidone HCl.
References
- 1. ijrpns.com [ijrpns.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. erpublications.com [erpublications.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chemconsai.com [chemconsai.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for UV Spectrophotometric Quantification of Risperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of risperidone hydrochloride in bulk and pharmaceutical dosage forms using UV-visible spectrophotometry. This cost-effective and straightforward analytical technique is well-suited for routine quality control and research applications.
Introduction
Risperidone is an atypical antipsychotic medication belonging to the benzisoxazole class of drugs.[1][2] It is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1- piperidinyl] ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido-[1,2-a]-pyrimidin-4-one.[1] The presence of chromophoric groups in its molecular structure allows for strong UV absorption, enabling reliable spectrophotometric analysis.[3] UV spectrophotometry offers a simple, rapid, and economical alternative to more complex chromatographic methods for the quantification of risperidone.[3]
Principle of the Method
The quantitative determination of this compound by UV spectrophotometry is based on Beer-Lambert's law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of a risperidone solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined by reference to a standard calibration curve.
Experimental Protocols
I. Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes is required.[1][4]
-
Reagents and Chemicals:
II. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.[1]
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of 0.1N HCl.[1][5]
-
Sonicate for 15 minutes to ensure complete dissolution.[1][5]
-
Make up the volume to 100 mL with 0.1N HCl to obtain a standard stock solution of 100 µg/mL.[1]
III. Determination of Wavelength of Maximum Absorbance (λmax)
-
From the standard stock solution (100 µg/mL), pipette an appropriate volume and dilute with 0.1N HCl to obtain a concentration of approximately 10 µg/mL.
-
Scan this solution in the UV spectrophotometer over a wavelength range of 200-400 nm against a 0.1N HCl blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. The reported λmax for risperidone in 0.1N HCl is typically around 238 nm and 280 nm.[1][2][3][5]
IV. Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1]
-
Use 0.1N HCl as the diluent.
-
Measure the absorbance of each dilution at the determined λmax (e.g., 238 nm or 280 nm) against the 0.1N HCl blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c).[1]
V. Preparation of Sample Solution from Tablets
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.[1]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1][4]
-
Make up the volume to 100 mL with 0.1N HCl.
-
Filter the solution through Whatman filter paper No. 40 or 41.[1][4]
-
Dilute the filtrate with 0.1N HCl to obtain a final concentration within the linearity range of the calibration curve.
VI. Quantification of Risperidone in Sample Solution
-
Measure the absorbance of the final sample solution at the predetermined λmax against the 0.1N HCl blank.
-
Calculate the concentration of risperidone in the sample solution using the regression equation from the calibration curve.
-
Determine the amount of risperidone per tablet.
Method Validation Parameters
The developed UV spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][7] Key validation parameters are summarized below.
| Parameter | Typical Reported Values |
| Wavelength (λmax) | 238 nm, 275-280 nm[1][3] |
| Solvent | 0.1N HCl, Methanol[1][3] |
| Linearity Range | 5-30 µg/mL, 0.1-10 µg/mL, 2-6 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.999[1][3] |
| Accuracy (% Recovery) | 98-102%[3][5] |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | 0.72 µg/mL, 1.012 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 2.37 µg/mL, 3.036 µg/mL[1][2] |
Data Presentation
Table 1: Optical Characteristics and Validation Data for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| λmax (nm) | 238[1] | 280[2] | 275-280[3] |
| Solvent | 0.1N HCl[1] | 0.1N HCl[2] | Methanol or 0.1N HCl[3] |
| Linearity Range (µg/mL) | 5-30[1] | 2-6[2] | 0.1-10[3] |
| Correlation Coefficient (r²) | 0.9999[1] | > 0.99[2] | > 0.999[3] |
| Molar Absorptivity (L/mol.cm) | 0.1469 x 10⁵[1] | Not Reported | Not Reported |
| Sandell's Sensitivity (µg/cm²/0.001 A.U.) | 0.0280[1] | Not Reported | Not Reported |
| LOD (µg/mL) | 0.72[1] | 1.012[2] | Not Reported |
| LOQ (µg/mL) | 2.37[1] | 3.036[2] | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated, but recovery studies were satisfactory[1] | 102 ± 0.188[5] | 98-102%[3] |
| Precision (% RSD) | 0.7550[1] | Not explicitly stated, but precision was determined[2] | < 2%[3] |
Visualizations
References
Application Notes and Protocols for In Vitro Efficacy Assessment of Risperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone is a second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] A thorough in vitro evaluation of risperidone hydrochloride's efficacy is crucial for understanding its mechanism of action, determining its potency, and ensuring quality control in drug development. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of risperidone.
Risperidone's binding affinity is significantly higher for the 5-HT2A receptor compared to the D2 receptor.[1][3] This balanced serotonin-dopamine antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1] In vitro assays are fundamental in quantifying this dual receptor interaction and its downstream functional consequences.
Key In Vitro Assays for Risperidone Efficacy
A comprehensive in vitro assessment of risperidone's efficacy involves a combination of receptor binding assays and functional assays.
-
Receptor Binding Assays: These assays determine the affinity of risperidone for its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. Radioligand binding assays are the gold standard for quantifying the binding affinity (Ki) of a compound for a specific receptor.
-
Functional Assays (Second Messenger Assays): These assays measure the cellular response following receptor activation or blockade. For risperidone, which acts as an antagonist, these assays quantify its ability to inhibit the signaling induced by a known agonist.
-
cAMP Assays: Dopamine D2 receptors are Gαi/o-coupled, meaning their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] Assays measuring the inhibition of agonist-induced cAMP reduction are used to determine the functional potency of risperidone at D2 receptors.[4][5]
-
Inositol Phosphate (IP) or Calcium Flux Assays: Serotonin 5-HT2A receptors are Gαq-coupled, and their activation stimulates the production of inositol phosphates (like IP1), leading to an increase in intracellular calcium.[6][7] Functional assays for 5-HT2A receptors often involve measuring the blockade of agonist-induced IP1 accumulation or calcium mobilization.[6][8]
-
-
Electrophysiological Assays: These assays assess the effect of risperidone on neuronal electrical activity. While often performed in vivo, in vitro electrophysiology on cultured neurons can provide insights into how risperidone modulates neuronal firing, which is a key aspect of its therapeutic action.[9][10][11]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of risperidone at its primary and other relevant receptors, as reported in the literature.
Table 1: Risperidone Binding Affinities (Ki) for Human Receptors
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 3.13 - 3.2 | [1][12] |
| Serotonin 5-HT2A | 0.16 - 0.2 | [1][2][12] |
| Dopamine D1 | 240 | [1] |
| Dopamine D3 | ~45 | [2] |
| Dopamine D4 | 7.3 | [1] |
| Serotonin 5-HT1A | 420 | [1] |
| Serotonin 5-HT2C | 50 | [1] |
| α1-Adrenergic | 0.8 - 5 | [1][12] |
| α2-Adrenergic | 7.54 - 16 | [1][12] |
| Histamine H1 | 2.23 - 20 | [1][12] |
Table 2: Functional Activity of Risperidone
| Assay | Receptor | Parameter | Value (nM) | Reference |
| Serotonin-induced phosphatidic acid formation | 5-HT2A | IC50 | 0.5 | [12] |
| Antagonism of D2 receptor agonist in isolated striatal slices | Dopamine D2 | IC50 | 0.89 | [2] |
Signaling Pathways and Experimental Workflows
dot
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors and the antagonistic action of risperidone.
dot
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of risperidone for the human dopamine D2 receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: Haloperidol or unlabeled spiperone (10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Instrumentation: 96-well plate harvester, scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.5 nM), and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of each risperidone dilution, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters three to four times with 250 µL of ice-cold wash buffer.[13]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the risperidone concentration.
-
Determine the IC50 value (the concentration of risperidone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
Protocol 2: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of risperidone for the human serotonin 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.[14]
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).[15]
-
Non-specific Binding Control: Unlabeled ketanserin or mianserin (1-10 µM).[15][16]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates, Scintillation Cocktail, and Instrumentation: As described in Protocol 1.
2. Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1, with a final protein concentration of 70-100 µg per well.[17]
-
Assay Plate Setup: The setup is analogous to Protocol 1, using [³H]-Ketanserin as the radioligand (at a concentration near its Kd, e.g., 0.5-1.0 nM) and unlabeled ketanserin for non-specific binding.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[15]
-
Filtration and Scintillation Counting: Follow the procedures described in Protocol 1.
3. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of risperidone for the 5-HT2A receptor.
Protocol 3: Functional cAMP Assay for Dopamine D2 Receptor Antagonism
This protocol measures the ability of risperidone to block the dopamine-induced inhibition of cAMP production.
1. Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.[18]
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 2mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[18]
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.[4][18]
-
Instrumentation: A plate reader compatible with the chosen detection kit.
2. Procedure:
-
Cell Plating: Seed the D2-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.[4]
-
Antagonist Pre-incubation: Remove the culture medium and add risperidone at various concentrations. Incubate for 15-30 minutes at 37°C.[4]
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., its EC80) and forskolin to all wells (except the basal control).[4][18]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for changes in cAMP levels.[4][18]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.[4]
3. Data Analysis:
-
Plot the cAMP levels against the logarithm of the risperidone concentration.
-
Determine the IC50 value of risperidone, which is the concentration that restores the cAMP level to 50% of the maximal effect observed with the agonist alone.
Protocol 4: Functional IP-One Assay for 5-HT2A Receptor Antagonism
This protocol measures the ability of risperidone to inhibit serotonin-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
1. Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[6]
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound, serially diluted.
-
IP-One HTRF Assay Kit: Commercially available kit (e.g., from Cisbio/Revvity).[19][20]
-
Instrumentation: HTRF-compatible plate reader.
2. Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: Add risperidone dilutions to the wells.
-
Agonist Stimulation: Add a fixed concentration of serotonin (e.g., its EC80) to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.[6][19]
-
Detection: Add the HTRF IP1-d2 and anti-IP1-cryptate reagents from the kit. Incubate for 60 minutes at room temperature.[20]
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
3. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the IP1 concentration.
-
Plot the HTRF ratio against the logarithm of the risperidone concentration.
-
Determine the IC50 value of risperidone for the inhibition of serotonin-induced IP1 accumulation.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for assessing the efficacy of this compound. By combining receptor binding assays to determine affinity with functional assays to measure antagonist potency, researchers can obtain a comprehensive pharmacological profile of the compound. This information is invaluable for mechanism-of-action studies, drug screening, and quality control throughout the drug development process. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Risperidone inhibits 5-hydroxytryptaminergic neuronal activity in the dorsal raphe nucleus by local release of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bmglabtech.com [bmglabtech.com]
Application Note and Protocol: Preparation of Risperidone for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: Risperidone is a widely used atypical antipsychotic agent that functions primarily as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] Its application in in vitro cell culture experiments is crucial for studying its mechanism of action, off-target effects, and potential new therapeutic uses. Accurate and reproducible experimental results depend on the correct preparation of risperidone solutions. This document provides a detailed protocol for dissolving and preparing risperidone for cell culture applications, summarizes its solubility, and illustrates its primary signaling pathway.
Data Summary: Solubility of Risperidone
Risperidone base is sparingly soluble in aqueous solutions but can be dissolved in organic solvents.[4][5] The hydrochloride salt form offers improved aqueous solubility. Proper solvent selection is critical for preparing a stable, high-concentration stock solution.
| Compound Form | Solvent | Solubility | Notes |
| Risperidone (Base) | Dimethyl sulfoxide (DMSO) | ~2 mg/mL | Preferred solvent for high-concentration stock solutions. |
| Ethanol | ~0.3 mg/mL | Lower solubility compared to DMSO.[4][5] | |
| Dimethylformamide (DMF) | ~0.1 mg/mL | Lower solubility.[4][5] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not recommended for initial stock preparation.[4][5] | |
| Risperidone HCl | Water / Dilute Acid | ~20 mg/mL | Significantly more water-soluble than the base form.[6] |
| Risperidone Dihydrochloride | Water | > 80 mg/mL | Offers the highest aqueous solubility.[6] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of risperidone using DMSO, a common method for compounds with limited aqueous solubility. The molecular weight of Risperidone is 410.5 g/mol .
Materials and Equipment:
-
Risperidone powder (or Risperidone HCl)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM Risperidone Stock Solution in DMSO
-
Pre-warming: Allow the risperidone powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 4.11 mg of risperidone powder and transfer it to a sterile microcentrifuge tube.
-
Calculation:Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 410.5 g/mol x 1000 mg/g = 4.11 mg
-
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the risperidone.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C, where it is stable for at least two years.[5]
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the cell culture medium. Aqueous solutions of risperidone are not recommended for storage for more than one day.[4][5]
-
Intermediate Dilution (Recommended): First, prepare an intermediate dilution from the 10 mM stock. For example, to make a 1 mM solution, dilute 10 µL of the 10 mM stock into 90 µL of sterile PBS or culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired treatment concentration (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Example for 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same volume of DMSO (without risperidone) to the cell culture medium as used for the highest drug concentration. This ensures that any observed cellular effects are due to the drug and not the solvent.
-
Mixing and Application: Gently mix the final working solution by inverting the tube or flask before adding it to the cells.
Mechanism of Action and Signaling Pathway
The therapeutic effect of risperidone is primarily mediated through a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.[3][7] It also exhibits high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, which may contribute to its other therapeutic effects and side-effect profile, such as orthostatic hypotension and sedation.[3][8]
Caption: Risperidone's primary mechanism involves antagonizing (blocking) key neurotransmitter receptors.
Safety and Handling
Risperidone should be considered a hazardous material.[4] Always handle the compound in accordance with the Safety Data Sheet (SDS). Use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.
References
- 1. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. WO2004094414A1 - Water soluble salts of risperidone - Google Patents [patents.google.com]
- 7. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Studying Risperidone Hydrochloride Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risperidone is a widely prescribed second-generation (atypical) antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism. While effective, concerns about its potential long-term effects on neuronal health persist. Understanding the neurotoxic potential of risperidone is crucial for optimizing therapeutic strategies and developing safer alternatives. Cell-based assays provide a powerful and controlled in vitro platform to dissect the molecular mechanisms underlying risperidone's effects on neuronal cells. These assays allow for the systematic evaluation of cytotoxicity, apoptosis, oxidative stress, and the modulation of key signaling pathways.
This document provides detailed protocols for key cell-based assays used to study risperidone neurotoxicity and summarizes the current understanding of its mechanisms of action.
Key Concepts in Risperidone Neurotoxicity
In vitro studies have revealed that risperidone can exert both neurotoxic and, in some contexts, neuroprotective effects, often in a concentration-dependent manner. The primary mechanisms implicated in its neurotoxicity include:
-
Induction of Apoptosis: Risperidone has been shown to induce programmed cell death in neuronal cells. This is often mediated by the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of executioner caspases like caspase-3. [1][2]* Oxidative Stress: The drug can disrupt mitochondrial function, leading to an overproduction of reactive oxygen species (ROS). [3][4]When cellular antioxidant defenses are overwhelmed, this oxidative stress can damage lipids, proteins, and DNA, contributing to cell death. [3][5]* Modulation of Signaling Pathways: Risperidone influences critical cell survival and death pathways. A key pathway is the Akt/GSK3β signaling cascade, which is involved in neuronal development and survival. Risperidone has been shown to activate this pro-survival pathway, potentially as a compensatory response to cellular stress. [6][7][8]
Data Presentation: Summary of Risperidone's Effects in Cell-Based Assays
The following table summarizes quantitative data from various studies investigating the effects of risperidone on neuronal and other relevant cell lines.
| Cell Line | Assay | Risperidone Concentration | Key Findings | Reference |
| SK-N-SH (Human Neuroblastoma) | alamarBlue® (Viability) | 10, 50, 100 µM | No significant effect on cell viability. | [9] |
| SK-N-SH (Human Neuroblastoma) | Caspase-3 Activity Assay | 10, 50, 100 µM | Decreased caspase-3 activity, suggesting a neuroprotective effect against apoptosis in this model. | [9][10] |
| Isolated Rat Hepatocytes | ROS Measurement | Not specified | Induced cytotoxicity via increased ROS, mitochondrial potential collapse, and GSH depletion. | [3][4] |
| Human Blood Lymphocytes | ROS, MMP, GSH/GSSG Assays | 12, 24, 48 nM | Increased intracellular ROS, collapse of mitochondrial membrane potential (MMP), and decreased intracellular glutathione (GSH). | [5] |
| RAW 264.7 (Macrophage) | Gene Expression (qRT-PCR) | 40 µM | Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic BAX. | [1] |
| U251 (Human Glioma) | Western Blot | Not specified | Significantly enhanced the phosphorylation of Akt and GSK3β, activating this pro-survival pathway. | [8] |
Visualizing Experimental and Logical Relationships
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the neurotoxicity of risperidone hydrochloride using cell-based assays.
Caption: General workflow for in vitro neurotoxicity studies.
Signaling Pathways
This diagram illustrates the key molecular pathways implicated in risperidone-induced neurotoxicity, focusing on the interplay between mitochondrial dysfunction, oxidative stress, and apoptosis.
Caption: Key signaling pathways in risperidone neurotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the risperidone dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.
Materials:
-
Treated cell cultures in a 96-well plate
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often 10X, provided in kit for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which you will add Lysis Buffer.
-
Background Control: Wells with culture medium only (no cells).
-
-
Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.
-
Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well (treated, spontaneous release, and maximum release) to a new, clear 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 3: Apoptosis Assessment by Caspase-3 Activity Assay (Colorimetric)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When active caspase-3 in the cell lysate cleaves the substrate, the free pNA is released, producing a yellow color that can be quantified spectrophotometrically. [11][12][13][14] Materials:
-
Treated cell pellets (2-5 x 10⁶ cells per sample)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Chilled microcentrifuge tubes
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Cell Lysis:
-
Induce apoptosis in cell cultures with risperidone. Collect both adherent and floating cells.
-
Centrifuge 2-5 x 10⁶ cells at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer as per the kit's instructions.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity. If a pNA standard curve is generated, activity can be expressed in absolute units (e.g., nmol pNA/min/mg protein).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro/vivo studies towards mechanisms of risperidone-induced oxidative stress and the protective role of coenzyme Q10 and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone Toxicity on Human Blood Lymphocytes in Nano molar Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Risperidone and Prenatal Poly I:C Exposure on GABAA Receptors and AKT-GSK3β Pathway in the Ventral Tegmental Area of Female Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes [termedia.pl]
- 8. [Regulation of PI3K-Akt-GSK3β signaling pathway in U251 cells by risperidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic/neuroprotective activity of haloperidol, risperidone and paliperidone in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Radiolabeling Risperidone Hydrochloride in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of risperidone hydrochloride with various radionuclides for use in preclinical and clinical imaging studies. The techniques described herein are essential for researchers investigating the pharmacokinetics, biodistribution, and receptor occupancy of risperidone, a widely used atypical antipsychotic.
Introduction
Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic effects are mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] Radiolabeling risperidone allows for non-invasive in vivo imaging using techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing valuable insights into its mechanism of action and clinical efficacy. This document outlines protocols for radiolabeling risperidone with Iodine-125 (for preclinical SPECT), and provides detailed, analogous protocols for Carbon-11 (for PET), Fluorine-18 (for PET), and Technetium-99m (for SPECT).
Risperidone's Mechanism of Action
Risperidone's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, and the blockade of serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[1]
Radiolabeling Techniques: A Comparative Overview
The choice of radionuclide depends on the imaging modality, the required imaging duration, and the specific research question. The following table summarizes key quantitative data for different radiolabeling methods for risperidone.
| Radionuclide | Imaging Modality | Half-life | Typical Radiochemical Yield (RCY) | Typical Specific Activity (SA) | Typical Radiochemical Purity (RCP) |
| Iodine-125 | Preclinical SPECT | 59.4 days | ~25%[2] | >600 GBq/mg[2] | >99%[2] |
| Carbon-11 | PET | 20.4 minutes | 15-40% (estimated) | >37 GBq/µmol (estimated) | >95% (estimated) |
| Fluorine-18 | PET | 109.8 minutes | 10-30% (estimated) | >50 GBq/µmol (estimated) | >98% (estimated) |
| Technetium-99m | SPECT | 6.0 hours | >90%[3][4] | >50 GBq/µmol (estimated) | >95%[3][4] |
Application Note 1: [¹²⁵I]Iodo-Risperidone for Preclinical SPECT Imaging
This protocol describes the direct radioiodination of risperidone using Iodination Beads, a solid-phase oxidizing agent. This method offers a mild and controllable reaction, yielding high-purity [¹²⁵I]Iodo-Risperidone suitable for long-term in vitro and in vivo preclinical studies.[2]
Experimental Protocol
Materials:
-
This compound
-
[¹²⁵I]NaI solution
-
Iodination Beads (e.g., Pierce™ Iodination Beads)
-
Phosphate buffered saline (PBS), pH 6.5
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl) solution, 0.9%
-
iTLC SG strips
-
Radio-TLC scanner
-
Centrifuge
Workflow:
Procedure:
-
Preparation: Pre-wet one Iodination Bead in 500 µL of PBS (pH 6.5) for 5 minutes. Remove the bead and dry it on filter paper.[2]
-
Reaction Setup: In a flat-bottom glass vial, add 30 mg of risperidone, the pre-wetted Iodination Bead, 300 µL of fresh PBS, and 18.5 MBq of [¹²⁵I]NaI solution.[2]
-
Reaction: Mix the suspension thoroughly and allow it to react with gentle magnetic stirring for approximately 72 hours at room temperature.[2]
-
Purification:
-
Remove the Iodination Bead.
-
Transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 9000 rpm for 1 minute and discard the supernatant.[2]
-
Wash the solid precipitate twice with 200 µL of PBS, centrifuging and discarding the supernatant each time.[2]
-
Dry the final precipitate containing [¹²⁵I]Iodo-Risperidone.
-
-
Quality Control:
-
Dissolve a small sample of the final product in acidified PBS (3 mL of 1 M HCl: 2 mL of PBS).
-
Spot the solution onto an iTLC SG strip.
-
Develop the strip using 0.9% NaCl solution as the mobile phase.
-
Analyze the strip using a radio-TLC scanner to determine radiochemical purity.[2]
-
Application Note 2: [¹¹C]Methyl-Risperidone for PET Imaging (Analogous Protocol)
This analogous protocol describes the N-methylation of a desmethyl-risperidone precursor at the piperidine nitrogen using [¹¹C]methyl iodide. This is a common and rapid method for introducing Carbon-11 into molecules containing secondary amines.
Experimental Protocol
Materials:
-
Desmethyl-risperidone precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
A weak inorganic base (e.g., K₂CO₃ or Cs₂CO₃)
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
-
Mobile phase (e.g., acetonitrile/water mixture with a suitable buffer)
-
Sterile water for injection
-
Sterile filter (0.22 µm)
Workflow:
References
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Radiolabeled Risperidone microSPECT/CT Imaging for Intranasal Implant Studies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An investigation of aspects of radiochemical purity of 99mTc-labelled human serum albumin nanocolloid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Risperidone Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of risperidone hydrochloride, a potent second-generation antipsychotic, in neuroscience research. This document outlines its mechanism of action, provides quantitative data on receptor binding and effective dosages, and details key experimental protocols for preclinical studies.
Introduction
This compound is a benzisoxazole derivative widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] In neuroscience research, it serves as a critical tool for studying psychosis, neurotransmitter system dysfunction, and for the preclinical evaluation of novel antipsychotic agents. Its therapeutic effects are primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]
Mechanism of Action
The therapeutic efficacy of risperidone is thought to stem from its high-affinity antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors.[1][2][4] The dopamine hypothesis of schizophrenia suggests that positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway.[1][4] Risperidone's blockade of D2 receptors in this pathway is believed to alleviate these symptoms.[1][2]
Simultaneously, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[3][4] Risperidone also exhibits high to moderate affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, which may contribute to both its therapeutic and side effect profiles, such as orthostatic hypotension and sedation.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism of action of risperidone at the synaptic level.
Quantitative Data
Table 1: Receptor Binding Profile of Risperidone
The binding affinity of risperidone for various neurotransmitter receptors is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.16 - 0.2 | [4][5] |
| Dopamine D2 | 3.13 - 3.2 | [4][5] |
| Adrenergic α1 | 0.8 | [5] |
| Histamine H1 | 2.23 - 20 | [4][5] |
| Adrenergic α2 | 7.54 | [5] |
| Dopamine D4 | 7.3 | [4] |
| Serotonin 5-HT1A | 420 | [4] |
| Dopamine D1 | 240 | [4] |
| Muscarinic M1 | >10,000 | [4] |
Data compiled from multiple sources. Values represent a range from cited literature.
Table 2: Effective Doses of Risperidone in Preclinical Models (Rodents)
The effective dose of risperidone varies depending on the animal model and the behavioral paradigm being assessed.
| Animal Model | Behavioral Assay | Effective Dose (mg/kg) | Route | Effect | Reference |
| Mouse (C57BL/6J) | Prepulse Inhibition (PPI) | 1 | s.c. | Enhances PPI | [4] |
| Mouse (BTBR) | Open Field Locomotion | 0.125 - 0.5 | i.p. | Reduces locomotor activity | [6] |
| Rat | Locomotor Activity | 1.0 - 3.0 | s.c. | Alters locomotor activity | [7] |
| Rat | In vivo Microdialysis | 0.2 - 2.0 | s.c. | Increases dopamine release in NAc, PFC, and striatum | [8] |
| Rat | Clinically-relevant D2 Occupancy | 0.5 - 1.0 | s.c. | Achieves 60-80% D2 receptor occupancy | [9] |
s.c. = subcutaneous; i.p. = intraperitoneal; NAc = Nucleus Accumbens; PFC = Prefrontal Cortex.
Experimental Protocols
Preparation of Risperidone for In Vivo Administration
For subcutaneous or intraperitoneal injection in rodents, risperidone can be prepared as follows:
-
Vehicle Preparation: A common vehicle is a weak acid solution adjusted to a physiological pH.
-
Dissolution: Dissolve risperidone powder in a small amount of 0.1M HCl or 10% glacial acetic acid.[3]
-
Dilution & pH Adjustment: Bring the solution to the final desired volume with sterile saline (0.9% NaCl). Adjust the pH to approximately 6.0-6.5 using a sodium hydroxide (NaOH) solution.[3]
-
Final Concentration: The final concentration should be calculated based on the desired dose (mg/kg) and a standard injection volume (e.g., 2-5 ml/kg for rats).
-
Storage: Store the solution protected from light. Prepare fresh solutions regularly.
Protocol: Locomotor Activity Assay in Mice
This assay is used to assess the effect of risperidone on spontaneous or drug-induced locomotor activity, which can be a proxy for its sedative or antipsychotic-like effects.
-
Apparatus: Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track movement.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each mouse individually into a locomotor chamber for a 30-60 minute habituation period to allow exploration to subside to a stable baseline.
-
Administration: Remove the mice from the chambers and administer risperidone (e.g., 0.125 - 0.5 mg/kg, i.p.) or vehicle.
-
Testing: Immediately return the mice to the same chambers and record locomotor activity for 30-60 minutes. Data is typically binned into 5-minute intervals.
-
Data Analysis: The primary endpoint is the total distance traveled (cm) or the number of photobeam breaks. Compare the activity of the risperidone-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA).
Protocol: In Vivo Microdialysis in Rats
This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of freely moving rats following risperidone administration.
-
Surgical Implantation:
-
Anesthetize the rat (e.g., ketamine/xylazine).
-
Using a stereotaxic frame, implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).[1][10]
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 3-4 days.
-
-
Probe Insertion & Equilibration:
-
On the day of the experiment, gently insert a microdialysis probe (with a semipermeable membrane) through the guide cannula into the target brain region.
-
Place the rat in a specialized cage that allows free movement.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for at least 2 hours.
-
-
Sample Collection:
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer risperidone (e.g., 2.0 mg/kg, s.c.) or vehicle.[8]
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Analysis:
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the post-injection neurotransmitter levels as a percentage change from the stable baseline average.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical in vivo study investigating the effects of risperidone.
References
- 1. Effect of paliperidone and risperidone on extracellular glutamate in the prefrontal cortex of rats exposed to prenatal immune activation or MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activities of the Antipsychotic Drugs Haloperidol and Risperidone on Behavioural Effects Induced by Ketamine in Mice [mdpi.com]
- 9. Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Risperidone Hydrochloride Oral Formulation Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of risperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation of this compound?
A1: The main challenges stem from the physicochemical properties of risperidone. It is a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][2][3] Key difficulties include:
-
Poor Solubility: Risperidone is practically insoluble in water, which can limit its dissolution rate and bioavailability.[4][5][6] Its solubility is also pH-dependent, being higher in acidic conditions.[2]
-
Bitter Taste: Risperidone has a potent bitter taste, which is a major hurdle for patient compliance, particularly in liquid and orally disintegrating formulations for pediatric and geriatric populations.[7][8]
-
Physicochemical Stability: Aqueous formulations can be prone to instability. For example, the presence of certain excipients like sorbitol has been found to decrease the physicochemical stability of risperidone oral solutions.[9]
-
Excipient Incompatibility: Risperidone has shown incompatibilities with common pharmaceutical excipients such as lactose, microcrystalline cellulose, and magnesium stearate.[10][11]
Q2: How can the aqueous solubility of risperidone be improved?
A2: Several strategies can be employed to enhance the solubility of risperidone:
-
pH Adjustment: As a weak base, risperidone's solubility increases in acidic environments.[2] Formulating oral solutions with a pH between 2 and 6, maintained by a buffer system (e.g., tartaric acid), is a common approach.[9]
-
Solid Dispersions: Dispersing risperidone in a hydrophilic carrier matrix can improve its dissolution. Carriers like PVP K30 and PEG 6000 have been shown to enhance solubility, with the solvent evaporation method being an effective preparation technique.[5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Nanosuspensions of risperidone have been successfully formulated using stabilizers like Soluplus.[1][3]
-
Complexation with Cyclodextrins: Encapsulating risperidone within cyclodextrin molecules, such as randomly methylated β-cyclodextrin (RM-β-CD), can enhance its solubility and stability.[10][12]
-
Use of Co-solvents: Co-solvents like Transcutol HP can significantly increase the solubility of risperidone.[2]
Q3: What are effective taste-masking techniques for risperidone?
A3: Masking the bitterness of risperidone is crucial for palatable oral dosage forms. Effective techniques include:
-
Sweeteners and Flavors: This is a straightforward method, often used in combination with other techniques. Combinations of sweeteners and flavors, such as two different cherry flavors, have been found to be effective.[9][13]
-
Polymer Coating: Applying a polymer barrier coat to the drug particles can prevent their interaction with taste buds.[13][14][15] Both hydrophobic and hydrophilic polymers can be used.[15]
-
Microencapsulation: This involves entrapping the drug particles within a polymer matrix to create a physical barrier.[13][14]
-
Complexation:
-
Formation of Adsorbates: Adsorbing the drug onto an insoluble substrate can reduce its solubility in saliva, thereby masking the taste.[15]
Q4: Are there any known excipient incompatibilities with risperidone?
A4: Yes, studies have reported incompatibilities between risperidone and certain common excipients. Incompatibility has been observed with magnesium stearate, lactose, and microcrystalline cellulose.[10][11] However, forming an inclusion complex of risperidone with randomly methylated β-cyclodextrin (RM-β-CD) has been shown to be compatible with starch, magnesium stearate, and microcrystalline cellulose, though still showing incompatibility with anhydrous lactose.[10][12] Therefore, careful excipient selection and compatibility studies are essential during formulation development.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Risperidone Tablets
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| In-vitro dissolution testing shows less than 80% drug release in the specified time. | Poor drug solubility: Risperidone is practically insoluble in water, and its dissolution is the rate-limiting step for absorption.[2] | 1. Reduce Particle Size: Micronize the risperidone API to increase its surface area. 2. Incorporate a Solubilizing Agent: Include a hydrophilic polymer (e.g., PVP K30, PEG 6000) to create a solid dispersion.[5] 3. Use a Superdisintegrant: Optimize the concentration of superdisintegrants like crospovidone or sodium starch glycolate to ensure rapid tablet breakup.[8][17] 4. Formulate as a Liquisolid Compact: This technique can enhance the dissolution rate of poorly soluble drugs.[2] |
| Inadequate tablet disintegration: The tablet is not breaking up quickly enough to release the drug particles. | 1. Increase Superdisintegrant Concentration: Evaluate higher concentrations of superdisintegrants.[18] 2. Use a More Efficient Superdisintegrant: Consider co-processed superdisintegrants for improved performance.[19] 3. Optimize Compression Force: Excessive hardness can prolong disintegration time. Perform a study to find the optimal compression force. | |
| Excipient Interactions: An excipient may be hindering drug release. | 1. Review Excipient Compatibility: Ensure all excipients are compatible with risperidone.[10] 2. Evaluate Lubricant Level: High levels of hydrophobic lubricants like magnesium stearate can impede water penetration and dissolution. Optimize the concentration and blending time. |
Issue 2: Poor Physicochemical Stability of Risperidone Oral Solution
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Assay of the oral solution shows a decrease in risperidone concentration over time during stability studies. | Unfavorable pH: The pH of the solution may be drifting into a range where risperidone is less stable. | 1. Incorporate a Buffer System: Use a buffer such as tartaric or citric acid to maintain the pH in the optimal range of 2 to 6.[9] |
| Presence of Destabilizing Excipients: Certain excipients, like sorbitol, have been shown to negatively impact the stability of risperidone solutions.[9] | 1. Reformulate without Problematic Excipients: Replace sorbitol with other sweetening or viscosity-modifying agents that have proven compatibility. | |
| Oxidative Degradation or Microbial Growth: The formulation may be susceptible to oxidation or contamination. | 1. Add a Preservative: Include a suitable preservative like benzoic acid.[20] 2. Consider Antioxidants: If oxidation is suspected, evaluate the addition of an antioxidant. 3. Use Protective Packaging: Store the solution in light-resistant containers.[21] |
Issue 3: Ineffective Taste Masking in Orally Disintegrating Tablets (ODTs)
| Symptom | Possible Cause(s) | Suggested Solution(s) | | :--- | Bitter taste is still perceptible upon disintegration in the oral cavity. | Insufficient Taste Masking: The chosen method may not be robust enough for the drug's bitterness level. | 1. Use a Combination of Techniques: Combine sweeteners and flavors with a more advanced technique like microencapsulation or complexation with cyclodextrin.[13][22] 2. Optimize the Coating: If using a polymer coat, ensure the coating level is sufficient to prevent premature drug release in the saliva.[14] | | | Premature Release of Drug: The taste-masking barrier is compromised during compression or disintegration. | 1. Select a Suitable Polymer: Use a flexible polymer for coating that can withstand the compression forces. 2. Optimize the Formulation: For ODTs, the balance between rapid disintegration and effective taste masking is key. Complexing the drug with cetyl alcohol has been shown to be an effective approach.[8] |
Quantitative Data Summary
Table 1: Risperidone Solubility in Various Media
| Medium | Solubility | Reference |
| Water | Practically insoluble (0.063 mg/mL) | [4][5] |
| 0.1 N Hydrochloric Acid | Soluble (approx. 10.5 mg/mL) | [4][5] |
| Phosphate Buffer (pH 6.8) | Low solubility (1.52 mg/mL) | [5] |
Table 2: Formulation Parameters for Risperidone Oral Solution (1 mg/mL)
| Component | Purpose | Typical Concentration Range | Reference |
| Risperidone | Active Pharmaceutical Ingredient | 0.1% (w/v) | [9] |
| Tartaric Acid | Acidifying Agent / Buffer | q.s. to pH 3-5 | [9][20] |
| Benzoic Acid | Preservative | 0.2% (w/v) | [9] |
| Sodium Hydroxide | pH Adjustment | q.s. to target pH | [9] |
| Flavoring Agents (e.g., Cherry) | Taste Masking | 0.05% - 0.1% (w/v) | [9] |
| Purified Water | Vehicle | q.s. ad 100% | [9] |
Experimental Protocols
Protocol 1: Preparation of Risperidone Nanosuspension by Solvent-Antisolvent Precipitation
Objective: To prepare a risperidone nanosuspension to enhance its solubility and dissolution rate.
Materials:
-
Risperidone
-
Stabilizer (e.g., Soluplus®, Poloxamer 188, or PVP K30)
-
Solvent (e.g., Acetone or Methanol)
-
Antisolvent (e.g., Purified Water)
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of risperidone and the selected stabilizer in the organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Place the antisolvent (purified water) in a beaker on a magnetic stirrer.
-
Precipitation: Inject the organic phase into the aqueous phase at a constant rate under high-speed stirring (e.g., 1000 rpm). The ratio of solvent to antisolvent is critical (e.g., 1:5).
-
Homogenization: Immediately subject the resulting suspension to high-energy homogenization or sonication to reduce the particle size and prevent crystal growth.
-
Solvent Evaporation: Evaporate the organic solvent from the nanosuspension using a rotary evaporator or by continuous stirring at room temperature under a fume hood.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the nanosuspension.
-
Drug Content: Determine using a validated HPLC method.
-
In-vitro Dissolution: Perform using a USP Type II apparatus in a suitable medium (e.g., 0.1N HCl).
-
Protocol 2: Drug-Excipient Compatibility Study using FTIR Spectroscopy
Objective: To assess the compatibility of risperidone with selected pharmaceutical excipients.
Materials:
-
Risperidone pure drug
-
Selected excipients (e.g., lactose, microcrystalline cellulose, crospovidone, magnesium stearate)
-
Potassium bromide (KBr), IR grade
-
FTIR spectrometer
-
Mortar and pestle
-
Hydraulic press for pellet preparation
Methodology:
-
Sample Preparation:
-
Prepare physical mixtures of risperidone and each excipient in a 1:1 ratio by gently triturating in a mortar.
-
Prepare individual samples of pure risperidone and each excipient.
-
-
Pellet Formation:
-
Mix approximately 1-2 mg of the sample (pure drug, pure excipient, or physical mixture) with 100-200 mg of dry KBr.
-
Triturate the mixture thoroughly to ensure uniform distribution.
-
Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FTIR Analysis:
-
Record the IR spectra for the pure drug, each pure excipient, and each physical mixture over a suitable wavelength range (e.g., 4000 to 400 cm⁻¹).
-
-
Data Interpretation:
-
Compare the spectrum of the physical mixture with the spectra of the individual components.
-
The absence of significant shifts, disappearance of characteristic peaks of the drug, or appearance of new peaks in the physical mixture's spectrum indicates compatibility. Significant changes suggest a potential interaction.
-
Visualizations
Caption: Workflow for Orally Disintegrating Tablet (ODT) Development.
References
- 1. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. US5453425A - Risperidone oral formulation - Google Patents [patents.google.com]
- 10. Risperidone/Randomly Methylated β-Cyclodextrin Inclusion Complex—Compatibility Study with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-EPMC8002621 - Risperidone/Randomly Methylated β-Cyclodextrin Inclusion Complex-Compatibility Study with Pharmaceutical Excipients. - OmicsDI [omicsdi.org]
- 12. researchgate.net [researchgate.net]
- 13. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. jpsbr.org [jpsbr.org]
- 16. ijnrd.org [ijnrd.org]
- 17. Formulation Development and Evaluation of Risperidone Fast Dissolving Tablets | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. assets.hpra.ie [assets.hpra.ie]
- 21. ajantapharmausa.com [ajantapharmausa.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Risperidone Hydrochloride Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing risperidone hydrochloride drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and evaluation of this compound drug delivery systems in a question-and-answer format.
Issue 1: Low Drug Loading or Encapsulation Efficiency
-
Question: My formulation exhibits low drug loading and encapsulation efficiency. What are the potential causes and how can I improve it?
-
Answer: Low drug loading or encapsulation efficiency can stem from several factors related to the formulation and process parameters. A primary reason can be the solubility of risperidone in the external phase of an emulsion-based system, leading to drug loss. Another factor is the drug-to-polymer ratio; a higher polymer concentration can sometimes lead to a lower drug loading percentage.[1]
Troubleshooting Steps:
-
Optimize the Solvent System: Ensure that risperidone has high solubility in the organic solvent (internal phase) and is practically insoluble in the aqueous phase (external phase) to minimize partitioning and loss.
-
Adjust the Drug-to-Polymer Ratio: Systematically vary the ratio of risperidone to the polymer. Increasing the relative amount of risperidone may improve the drug loading, but it could also affect the release profile and particle characteristics.[1]
-
Control the Evaporation Rate: In solvent evaporation methods, a rapid evaporation rate can lead to the premature precipitation of the drug on the surface of the microparticles, reducing encapsulation. A slower, controlled evaporation process is often beneficial.
-
Modify Homogenization Parameters: The speed and duration of homogenization can influence the droplet size of the emulsion, which in turn affects the surface area and potential for drug leakage. Optimize these parameters to achieve stable droplets.
-
Issue 2: High Initial Burst Release
-
Question: My formulation shows a significant initial burst release of risperidone. How can I control this?
-
Answer: A high initial burst release is often attributed to the drug being adsorbed on the surface of the delivery system (e.g., microspheres or nanoparticles). This can be influenced by the formulation composition and manufacturing process. For instance, in depot injections, the concentration of the release-retarding polymer plays a crucial role in controlling the initial release.[2]
Troubleshooting Steps:
-
Increase Polymer Concentration: Increasing the concentration of the release-retarding polymer, such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL), can create a more robust barrier to initial drug diffusion.[2]
-
Wash the Formulation: After preparation, wash the microparticles or nanoparticles with a solvent in which the drug is sparingly soluble to remove the surface-adsorbed drug.
-
Optimize the Drug-to-Polymer Ratio: A lower drug-to-polymer ratio can lead to a more uniform distribution of the drug within the polymer matrix, reducing the amount of drug near the surface.[1]
-
Incorporate a Coating: Applying a secondary coating of a release-retarding polymer can effectively control the initial burst release.
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Question: I am observing a poor correlation between my in vitro drug release data and the in vivo performance. What could be the reasons?
-
Answer: A lack of IVIVC can be a significant hurdle in drug delivery system development. This discrepancy can arise from several factors, including inappropriate in vitro test conditions that do not mimic the in vivo environment, and the complex biological interactions that are not accounted for in vitro. The marketed long-acting injectable of risperidone, for example, shows a lag time in vivo that can be difficult to replicate in vitro.[2]
Troubleshooting Steps:
-
Refine In Vitro Release Media: The pH, ionic strength, and presence of enzymes in the release medium should be adjusted to better reflect the physiological environment at the site of administration. For poorly water-soluble drugs like risperidone, the addition of surfactants (e.g., Sodium Lauryl Sulfate) may be necessary to ensure sink conditions.[2]
-
Consider Polymer Degradation: For biodegradable polymer-based systems like PLGA microspheres, the in vivo release is often governed by polymer degradation, which can be a slow process. In vitro studies may need to be conducted for an extended period to capture this.
-
Evaluate Biocompatibility and Tissue Response: The in vivo performance can be affected by the biological response to the delivery system, such as inflammation or encapsulation, which is not captured in in vitro tests.
-
Utilize Appropriate Animal Models: The choice of the animal model and the site of administration should closely mimic the intended clinical use to obtain relevant in vivo data.
-
Issue 4: Formulation Instability During Storage
-
Question: My risperidone formulation shows signs of instability (e.g., aggregation, degradation) upon storage. What are the best practices to ensure stability?
-
Answer: The stability of risperidone formulations is critical for their safety and efficacy. Instability can manifest as physical changes (e.g., particle aggregation) or chemical degradation of the drug. Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are essential to identify potential degradation pathways.[3][4]
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Subject the formulation to stress conditions as per ICH guidelines to understand the degradation profile of risperidone.[3] This will help in identifying the critical factors affecting stability.
-
Select Appropriate Excipients: Ensure that all excipients used in the formulation are compatible with risperidone and do not promote its degradation.
-
Optimize Storage Conditions: Based on stability studies, determine the optimal storage temperature and humidity. Some formulations, like those based on PLGA, may require refrigeration.[2]
-
Lyophilization: For nanoparticle or other aqueous-based formulations, lyophilization (freeze-drying) can significantly improve long-term stability by removing water.
-
Use of Cryoprotectants: During lyophilization, the addition of cryoprotectants can prevent the aggregation of nanoparticles.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of risperidone?
A1: Risperidone is an atypical antipsychotic that acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[5] Its therapeutic activity in treating schizophrenia and bipolar disorder is believed to be mediated through this combined antagonism. The high affinity for 5-HT2A receptors relative to D2 receptors may contribute to its "atypical" profile, with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[5]
Q2: How can I improve the aqueous solubility of this compound?
A2: Risperidone is classified as a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[6] Several techniques can be employed to enhance its solubility:
-
Solid Dispersions: Dispersing risperidone in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG), can improve its dissolution rate.[6]
-
Nanoparticle Formulation: Reducing the particle size of risperidone to the nanometer range increases the surface area, leading to enhanced solubility and dissolution.[5][7]
-
Complexation with Cyclodextrins: Encapsulating risperidone within cyclodextrin molecules can increase its apparent solubility.
Q3: What are the key parameters to consider when developing a long-acting injectable (LAI) formulation of risperidone?
A3: For a risperidone LAI, the primary goal is to achieve a sustained therapeutic drug concentration over an extended period, often several weeks to months. Key parameters to consider include:
-
Choice of Polymer: Biodegradable polymers like PLGA and PCL are commonly used. The choice of polymer and its molecular weight will significantly influence the release duration.[1][2]
-
Drug-to-Polymer Ratio: This ratio affects both the drug loading and the release kinetics. A higher polymer content generally leads to a more prolonged release.[1]
-
Particle Size: The particle size of the microspheres or nanoparticles can influence the injection force and the in vivo release profile.
-
Initial Burst Release: Minimizing the initial burst is crucial to avoid potential side effects.
-
In Vivo Lag Time: Some LAI formulations exhibit a lag time before the drug is released at a therapeutic rate, which may necessitate oral supplementation in the initial phase of treatment.[2][8]
Q4: Which analytical methods are suitable for the quantification of risperidone in drug delivery systems?
A4: Several analytical methods can be used for the quantification of risperidone:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a robust and widely used method for the determination of risperidone in bulk drug and pharmaceutical formulations.[3][9][10][11] It is also suitable for stability-indicating assays.[3][4]
-
UV-Visible Spectrophotometry: This is a simpler and more rapid method for the quantification of risperidone, with a maximum absorbance (λmax) typically around 280 nm.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is often used for the quantification of risperidone in biological fluids for pharmacokinetic studies.[10]
Data Presentation
Table 1: Influence of Risperidone-to-PLGA Ratio on Microsphere Properties
| Formulation Code | Risperidone:PLGA Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) | Mean Particle Size (µm) |
| RM-1 | 1:1 | 46.0 | 92.0 | 30-100 |
| RM-2 | 1:1.3 | 39.0 | 90.0 | 30-100 |
| RM-3 | 1:2 | 30.3 | 91.0 | 30-100 |
| RM-4 | 1:3 | 23.1 | 92.4 | 30-100 |
Data adapted from a study on long-acting injectable risperidone microspheres.[1]
Table 2: Effect of PCL Concentration on In Vitro Burst Release from Depot Injections
| Formulation Code | PCL Concentration (%) | Cumulative Release on Day 1 (%) |
| RIS/OP/1 | 4 | 20.56 |
| RIS/OP/2 | 5 | 12.77 |
| RIS/OP/3 | 6 | 10.31 |
| RIS/OP/4 | 7 | 9.63 |
Data adapted from a study on in situ depot injections of risperidone.[2]
Experimental Protocols
1. Preparation of Risperidone-Loaded PLGA Microspheres by Solvent Evaporation
-
Objective: To prepare risperidone-loaded PLGA microspheres for sustained release.
-
Methodology:
-
Dissolve a specific amount of risperidone and PLGA in a suitable organic solvent like dichloromethane (DCM) to form the organic phase.[1]
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), to act as the external phase.
-
Add the organic phase to the aqueous phase under continuous homogenization at a controlled speed (e.g., 10,000 rpm) to form an oil-in-water (O/W) emulsion.[1]
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the solidified microspheres by filtration or centrifugation.
-
Wash the microspheres with distilled water to remove the surfactant and any unencapsulated drug.
-
Freeze-dry the microspheres to obtain a fine powder.
-
2. In Vitro Drug Release Study
-
Objective: To determine the in vitro release profile of risperidone from the formulated delivery system.
-
Methodology:
-
Accurately weigh a specific amount of the risperidone formulation (e.g., microspheres, depot gel) and place it in a release medium.
-
The release medium should be a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. For poorly soluble drugs like risperidone, a surfactant (e.g., 0.5% SLS) may be added to maintain sink conditions.[2]
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Analyze the concentration of risperidone in the collected samples using a validated analytical method such as HPLC or UV spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
3. Stability-Indicating HPLC Method for Risperidone
-
Objective: To develop and validate an HPLC method that can separate risperidone from its degradation products.
-
Methodology:
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treat the drug with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Expose the drug to an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Heat the drug in a solid state (e.g., at 80°C).[3]
-
Photolytic Degradation: Expose the drug to UV light.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3]
-
Visualizations
Caption: Mechanism of action of risperidone.
Caption: Workflow for formulation optimization.
Caption: Troubleshooting high initial burst release.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrmds.in [jrmds.in]
- 7. Improvement of Drug Delivery Properties of Risperidone via Preparation of Fast Dissolution Tablet Containing Nanostructured Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpns.com [ijrpns.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Risperidone Hydrochloride Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of the poorly soluble drug, risperidone.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of risperidone hydrochloride challenging?
A1: Risperidone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but low aqueous solubility.[1][2] Its absorption after oral administration is limited by its dissolution rate.[2][3] Risperidone is a weak base and its solubility is pH-dependent; it is practically insoluble in water but soluble in acidic conditions.[4][5] For instance, its solubility is significantly higher in 0.1N HCl (around 10.5 mg/mL) compared to water (0.063 mg/mL) or phosphate buffer at pH 6.8 (1.52 mg/mL).[4][6] This poor solubility at the higher pH of the intestine, the primary site of absorption, is a major hurdle to achieving optimal bioavailability.[3]
Q2: What are the primary strategies for enhancing the bioavailability of risperidone?
A2: The main goal is to improve the drug's dissolution rate. Common and effective strategies include:
-
Solid Dispersions: Dispersing risperidone in a hydrophilic carrier matrix (like PVP K30, PEG 6000, or cyclodextrins) to create an amorphous form of the drug, which dissolves more readily.[4][6][7]
-
Nanoparticle Formulations: Reducing the particle size of risperidone to the nanometer range increases the surface area available for dissolution.[1] Technologies include polymeric nanoparticles (e.g., using PLGA), solid lipid nanoparticles (SLNs), and nanosuspensions.[8][9][10][11]
-
Lipid-Based Drug Delivery Systems: Formulations such as nanoemulsions and liposomes can solubilize the lipophilic risperidone, improving its absorption.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[7]
Q3: How does the choice of polymer or carrier impact the success of a solid dispersion?
A3: The carrier selection is critical. An effective carrier should be hydrophilic and capable of preventing the recrystallization of the amorphous drug. For risperidone, studies have shown that carriers like Polyvinylpyrrolidone (PVP K30) are highly effective at enhancing solubility and maintaining the amorphous state.[4][6] The drug-to-carrier ratio is also a key parameter; higher ratios (e.g., 1:5) often lead to better dissolution enhancement.[4][6]
Troubleshooting Guides
Solid Dispersion Formulations
| Problem / Question | Possible Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| Why is my solid dispersion showing poor improvement in dissolution rate? | 1. Inappropriate Carrier: The selected carrier may not be hydrophilic enough or may not interact sufficiently with risperidone. 2. Drug Recrystallization: The amorphous drug may have converted back to its less soluble crystalline form. 3. Incorrect Preparation Method: The chosen method (e.g., fusion vs. solvent evaporation) might not be optimal for the drug-carrier combination. | 1. Optimize Carrier: Test carriers with different hydrophilicities. PVP K30 has shown superior results over PEGs and Poloxamers for risperidone.[4][6] 2. Verify Amorphous State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug peaks in your final product.[4][11][12] 3. Switch Method: The solvent evaporation method is often preferred as it avoids thermal degradation and can produce a more homogenous dispersion.[6][13] |
| How can I prevent the drug from recrystallizing in my solid dispersion during storage? | 1. Polymer Mobility: The polymer matrix may not have a high enough glass transition temperature (Tg) to immobilize the drug. 2. Hygroscopicity: Absorption of moisture can act as a plasticizer, increasing molecular mobility and facilitating crystallization. | 1. Select High Tg Polymers: Polymers like PVP K30 are effective at inhibiting crystallization due to their high Tg and ability to form hydrogen bonds with the drug. 2. Control Storage Conditions: Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity.[13] |
| What causes low drug content or poor yield in the final solid dispersion powder? | 1. Process Loss: Material may be lost during the grinding, sieving, or transfer steps. 2. Sublimation/Degradation: If using the fusion (melting) method, high temperatures may cause drug degradation. | 1. Optimize Handling: Ensure careful handling and recovery of the product after drying or cooling. 2. Use Solvent Evaporation: This low-temperature method prevents thermal decomposition of the drug.[9][13] Production yields for both solvent evaporation and fusion methods are generally high, ranging from 90-99.9%.[4] |
Nanoparticle Formulations
| Problem / Question | Possible Cause(s) | Recommended Solution(s) & Troubleshooting Steps |
| My nanoparticles have a large particle size and high polydispersity index (PDI). What should I do? | 1. Insufficient Energy Input: The homogenization or sonication process may not be providing enough energy to break down particles. 2. Inadequate Stabilization: The concentration or type of stabilizer (e.g., Poloxamer 407, Tween 80) may be insufficient to prevent particle aggregation. | 1. Optimize Process Parameters: Increase sonication time/amplitude or homogenization pressure/cycles. 2. Adjust Stabilizer: Increase the concentration of the stabilizer. For PLGA nanoparticles of risperidone, Poloxamer 407 has been used effectively as a polymeric stabilizer.[9] For nanoemulsions, Polysorbate 80 (P80) has been used.[8] |
| Why is the encapsulation efficiency (EE%) of my nanoparticles low? | 1. Drug Loss to External Phase: The drug may have higher solubility in the external aqueous phase, leading to its diffusion out of the nanoparticles during preparation. 2. Suboptimal Drug-to-Polymer Ratio: Too much drug relative to the polymer can lead to inefficient encapsulation. | 1. Modify the Formulation: Use a method like nanoprecipitation where the drug is dissolved along with the polymer in an organic solvent, minimizing its contact with the aqueous phase during particle formation.[9] 2. Optimize Ratios: Systematically vary the initial drug loading. Studies have achieved 89% to 95% EE with risperidone loaded at 1.7% to 8.3% by weight of the PLGA polymer.[9] |
| The formulation shows a high initial burst release ("dose dumping"). How can this be controlled? | 1. Surface-Adsorbed Drug: A significant amount of the drug may be adsorbed onto the nanoparticle surface rather than encapsulated within the core. 2. Polymer Properties: The polymer used may have a fast degradation or erosion rate. | 1. Wash Nanoparticles: After preparation, wash the nanoparticles via centrifugation and resuspension to remove unencapsulated and surface-adsorbed drug. 2. Incorporate into a Gel: Formulating the nanoparticles within a thermal-responsive in-situ gel (e.g., using Poloxamer 407) can help control the initial rapid release.[9] |
Quantitative Data Summary
Table 1: Solubility of Pure Risperidone in Various Media
| Medium | Temperature | Solubility (mg/mL) | Reference |
| Distilled Water | 25 °C | 0.063 | [4][6] |
| 0.1N HCl (pH ~1.2) | 25 °C | 10.5 | [4][6] |
| Phosphate Buffer (pH 6.8) | 25 °C | 1.52 | [4][6] |
Table 2: Performance of Different Bioavailability Enhancement Formulations for Risperidone
| Formulation Type | Carrier / Key Excipients | Key Finding(s) | Reference |
| Solid Dispersion | PVP K30 (1:5 drug:carrier ratio) | 25-fold enhancement in aqueous solubility compared to pure risperidone. | [4] |
| Solid Dispersion | β-cyclodextrin (1:3 drug:carrier ratio) | Showed the best performance among tested ratios for enhancing dissolution.[13] | [13] |
| PLGA Nanoparticles | PLGA, Poloxamer 407 | Particle size: 85-219 nm; Encapsulation Efficiency: 89-95%; Prolonged antipsychotic effect up to 72 hours in vivo. | [9] |
| Nanosuspension | Soluplus® (1:1 drug:stabilizer ratio) | Particle size: 40.9 nm; Encapsulation Efficiency: 98%; Achieved complete in-vitro dissolution in ~30 minutes. | [11] |
| Nanoemulsion | Polysorbate 80 (P80) | 1.2 to 1.5-fold increase in relative bioavailability in rats compared to a drug solution. | [8] |
| Solid Lipid Nanoparticles (SLN) | Compritol® | Stable formulations with high encapsulation efficiency; demonstrated potential for oral delivery. | [10] |
| Chitosan Nanoparticles (Intranasal) | Chitosan, TPP, Tween 80/Poloxamer 188 | Particle size: 86 nm; Entrapment Efficiency: ~78%; Showed significantly higher plasma concentrations compared to an intranasal drug solution. | [14] |
Experimental Protocols
Protocol 1: Preparation of Risperidone Solid Dispersion (Solvent Evaporation Method)
This protocol is based on methodologies described in the literature.[4][6]
-
Preparation:
-
Accurately weigh risperidone and the hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve the carrier in a suitable volume of a volatile solvent like methanol (e.g., 10 mL) in a beaker, using a magnetic stirrer until a clear solution is formed.
-
Add the weighed risperidone to the carrier solution and continue stirring until the drug is fully dissolved.
-
-
Solvent Evaporation:
-
Place the beaker in a fume hood and allow the solvent to evaporate at room temperature. This may take up to 24 hours. A controlled environment, such as a vacuum oven at a low temperature (e.g., 40-50°C), can accelerate this process.[13]
-
-
Post-Processing:
-
Once a dry mass is formed, scrape the material from the beaker.
-
Grind the dried material gently using a mortar and pestle to achieve a uniform powder.
-
Pass the powder through a fine-mesh sieve (e.g., 250-micron) to ensure a consistent particle size.
-
Store the final solid dispersion powder in a tightly sealed container inside a desiccator to prevent moisture absorption.
-
Protocol 2: In Vitro Dissolution Testing of Risperidone Formulations
This protocol is a standard method for BCS Class II drugs like risperidone.[6][15]
-
Apparatus Setup:
-
Use a USP Dissolution Apparatus II (Paddle type).
-
Set the paddle rotation speed to 50 rpm.[6]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
-
Medium Preparation:
-
Prepare 900 mL of the desired dissolution medium. For risperidone, phosphate buffer at pH 6.8 is commonly used to simulate intestinal conditions.[6] Other media like 0.1N HCl (pH 1.2) can be used to simulate gastric conditions.[15]
-
Crucial Step: Deaerate the medium before use by vacuum filtration or sonication to prevent the formation of bubbles on the dosage form, which can interfere with dissolution.
-
-
Dissolution Test:
-
Place a quantity of the formulation (e.g., solid dispersion powder or a tablet) equivalent to a specific dose of risperidone (e.g., 2 mg or 4 mg) into each dissolution vessel.
-
Start the apparatus and begin timing.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45-µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of risperidone in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at ~277-280 nm) or HPLC.[4][16]
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Preparation of Risperidone-Loaded PLGA Nanoparticles (Nanoprecipitation)
This protocol is adapted from a method for preparing extended-release risperidone nanoparticles.[9]
-
Organic Phase Preparation:
-
Accurately weigh the biodegradable polymer (e.g., PLGA) and risperidone.
-
Dissolve both the polymer and the drug in a suitable water-miscible organic solvent (e.g., acetone).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer. A polymeric stabilizer like Poloxamer 407 is effective for this system.
-
-
Nanoprecipitation:
-
Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
-
Solvent Removal and Purification:
-
Stir the resulting nanosuspension at room temperature for several hours (or use a rotary evaporator under reduced pressure) to ensure the complete removal of the organic solvent.
-
Purify the nanoparticles to remove unencapsulated drug and excess stabilizer. This is typically done by centrifugation followed by removal of the supernatant and resuspension of the nanoparticle pellet in deionized water. Repeat this washing step two to three times.
-
-
Final Formulation:
-
The purified nanoparticles can be resuspended in an appropriate vehicle for characterization and in vivo studies. For long-term storage, they can be lyophilized (freeze-dried) with a cryoprotectant to form a dry powder.
-
Visualizations
Caption: General workflow for developing a bioavailability-enhanced risperidone formulation.
Caption: Troubleshooting logic for poor dissolution of risperidone solid dispersions.
Caption: Experimental workflow for nanoparticle preparation and characterization.
References
- 1. Improvement of Drug Delivery Properties of Risperidone via Preparation of Fast Dissolution Tablet Containing Nanostructured Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jrmds.in [jrmds.in]
- 5. researchgate.net [researchgate.net]
- 6. jrmds.in [jrmds.in]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticle formulations of risperidone: preparation and neuropharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term stability, biocompatibility and oral delivery potential of risperidone-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Formulation and biopharmaceutical evaluation of risperidone-loaded chitosan nanoparticles for intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. jpsionline.com [jpsionline.com]
Technical Support Center: Risperidone Hydrochloride Solution Stability
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with risperidone hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy. What is the likely cause?
A1: Cloudiness or precipitation in your risperidone solution is often due to its low aqueous solubility, especially in neutral to alkaline conditions. Risperidone is a weak base and exhibits higher solubility in acidic environments.[1] If your solution's pH is not sufficiently acidic, the compound may be precipitating out of solution.
Q2: I've observed a change in the color of my risperidone solution over time. What could be happening?
A2: A color change can indicate chemical degradation. Risperidone is susceptible to oxidative and photolytic degradation.[2][3] Exposure to oxygen, light, or certain excipients can lead to the formation of colored degradants.[3]
Q3: Can I store my aqueous risperidone solution for an extended period?
A3: It is generally not recommended to store aqueous solutions of risperidone for more than one day due to potential stability issues.[4][5] For long-term storage, it is best to store risperidone as a solid at -20°C, which can be stable for at least two years.[5]
Q4: What are the primary degradation products of risperidone in solution?
A4: The major degradation products identified under various stress conditions include 9-hydroxy risperidone and risperidone N-oxide.[6][7] Acidic and basic conditions can lead to the formation of hydroxy risperidone, while oxidative stress primarily results in the N-oxide form.[6][7]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation
-
Symptom: The solution appears cloudy, or solid particles are visible.
-
Possible Causes:
-
Incorrect Solvent: Risperidone has limited solubility in aqueous buffers.[4][5]
-
Inappropriate pH: Solubility is significantly higher in acidic conditions (e.g., 0.1N HCl) compared to neutral or alkaline buffers.[1]
-
Concentration Too High: The concentration of risperidone may have exceeded its solubility limit in the chosen solvent system.
-
-
Solutions:
-
Adjust pH: Lower the pH of your aqueous solution. Risperidone shows significantly increased solubility in acidic media.[1]
-
Use a Co-solvent: For maximum solubility in aqueous buffers, first dissolve risperidone in an organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer.[4][5]
-
Consult Solubility Data: Refer to the solubility data table below to select an appropriate solvent system.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis
-
Symptom: Your HPLC or other chromatographic analysis shows additional peaks that are not present in the standard.
-
Possible Causes:
-
Solutions:
-
Perform Forced Degradation Studies: To identify potential degradation products, subject your solution to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols section.[9] This will help in characterizing the unknown peaks.
-
Protect from Light and Oxygen: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) to minimize photolytic and oxidative degradation.[4][5]
-
Evaluate Excipient Compatibility: If working with a formulation, investigate potential interactions between risperidone and the excipients. Studies have shown that acidic disintegrants like carmellose can improve photostability compared to HPC.[3][8]
-
Data Summary Tables
Table 1: Solubility of Risperidone in Various Solvents
| Solvent | Solubility | Reference |
| Distilled Water | 0.063 mg/mL | [1] |
| 0.1N HCl | 10.5 mg/mL | [1] |
| Phosphate Buffer (pH 6.8) | 1.52 mg/mL | [1] |
| Ethanol | ~0.3 mg/mL | [4][5] |
| DMSO | ~2 mg/mL | [4][5] |
| Dimethyl formamide (DMF) | ~0.1 mg/mL | [4][5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Toluene | Highest solubility among tested organic solvents | [10] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observations | Degradation Products | Reference |
| Acidic (e.g., 0.1 M HCl) | Gradual degradation over time. | Hydroxy risperidone | [6][7][9] |
| Alkaline (e.g., 1 M NaOH) | Found to be relatively stable, but degradation can occur. | Hydroxy risperidone | [6][7][9] |
| Oxidative (e.g., 3% H₂O₂) | Highly labile; significant degradation. | Risperidone N-oxide | [6][7][9][11] |
| Thermal (e.g., 80°C) | Solid-state is relatively stable; degradation observed in solution. | Not specified | [2][9] |
| Photolytic (UV or room light) | Degradation observed, especially in the presence of certain excipients. | Oxidized products | [2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify risperidone and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20, v/v) is often effective.[9] Other mobile phases, such as acetonitrile and potassium dihydrogen phosphate buffer, have also been used.[12]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 280 nm.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 20 µg/mL).[9]
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9][11]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading risperidone to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Mix 100 mg of risperidone with 10 mL of 0.1 M HCl and stir at room temperature for 12 hours. Neutralize an aliquot before dilution and analysis.[9]
-
Base Hydrolysis: Mix 1 mg/mL of risperidone in a solution containing 1 M NaOH. Acetonitrile may need to be replaced with methanol as a cosolvent.[12]
-
Oxidative Degradation: Prepare a solution of risperidone at 1 mg/mL in the presence of 3% hydrogen peroxide.[9]
-
Thermal Degradation: Store a solution of risperidone (e.g., 1 mg/mL in water) at an elevated temperature (e.g., 55°C or 80°C) for a specified period (e.g., 6 hours to 3 weeks).[2][12]
-
Photolytic Degradation: Expose a solid sample or a solution of risperidone to UV light or controlled room light for an extended period (e.g., 8 days).[2]
Visualizations
Caption: Troubleshooting Decision Tree for Risperidone Solution Stability.
Caption: Major Degradation Pathways of Risperidone in Solution.
References
- 1. jrmds.in [jrmds.in]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Poor Dissolution Rate of Risperidone Hydrochloride Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution rate of risperidone hydrochloride tablets.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound tablets exhibit a poor dissolution rate?
A1: Risperidone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5][6][7] The dissolution of risperidone is pH-dependent; it is highly soluble in acidic conditions but its solubility significantly decreases as the pH increases towards neutral and alkaline conditions, which are found in the lower gastrointestinal tract where absorption primarily occurs.[4][8][9] This low, pH-dependent solubility is the primary reason for the poor dissolution rate of this compound tablets.
Q2: What are the common formulation strategies to enhance the dissolution rate of risperidone?
A2: Several formulation strategies can be employed to improve the dissolution rate of risperidone. These include:
-
Solid Dispersions: Dispersing risperidone in a hydrophilic carrier matrix can enhance its wettability and dissolution.[1][4]
-
Nanosuspensions: Reducing the particle size of risperidone to the nanometer range increases the surface area available for dissolution.[2][3][10]
-
Liquisolid Technique: This involves dissolving risperidone in a non-volatile liquid vehicle and adsorbing it onto a carrier and coating material to form a dry, free-flowing powder that can be compressed into tablets.[8][9]
-
Use of Superdisintegrants and Solubilizing Excipients: Incorporating appropriate disintegrants and solubility-enhancing excipients in the tablet formulation can facilitate rapid tablet breakup and drug release.[3][5][11]
Q3: How do different polymers in solid dispersions affect risperidone dissolution?
A3: The choice of polymer in a solid dispersion significantly impacts the dissolution enhancement of risperidone. A study comparing different carriers found the following rank order for improving risperidone solubility: PVP K30 > PEG 6000 > Poloxamer 407 > Poloxamer 188.[1][4] The optimal drug-to-polymer ratio was found to be 1:5 with PVP K30, which resulted in a 25-fold enhancement in solubility.[1][4] This is attributed to the amorphization of risperidone and improved wettability provided by the hydrophilic carrier.[1][4]
Troubleshooting Guides
Issue: Inconsistent dissolution results between batches.
-
Possible Cause 1: Variability in Active Pharmaceutical Ingredient (API) particle size.
-
Troubleshooting Step: Characterize the particle size distribution of the risperidone API for each batch. A significant variation can lead to inconsistent dissolution. Particle size reduction through techniques like micronization or nano-milling can help ensure uniformity.
-
-
Possible Cause 2: Inadequate mixing of components.
-
Troubleshooting Step: Review and optimize the blending process to ensure a homogenous mixture of the API and excipients. Validate the mixing process to confirm uniformity.
-
-
Possible Cause 3: Variations in tablet compression force.
-
Troubleshooting Step: Monitor and control the compression force during tablet manufacturing. Higher compression forces can lead to harder tablets with lower porosity, which can impede dissolution.
-
Issue: Dissolution rate is slow despite using a superdisintegrant.
-
Possible Cause 1: Incompatible superdisintegrant.
-
Troubleshooting Step: The effectiveness of a superdisintegrant can be influenced by other excipients in the formulation. Evaluate different types of superdisintegrants (e.g., crospovidone, croscarmellose sodium, sodium starch glycolate) at various concentrations to find the most effective one for your formulation.[11]
-
-
Possible Cause 2: Insufficient concentration of the superdisintegrant.
-
Possible Cause 3: Binding agent is too strong.
-
Troubleshooting Step: A strong binder can counteract the effect of the disintegrant. Consider using a more soluble or a lower concentration of the binding agent.
-
Experimental Protocols
1. Preparation of Risperidone Solid Dispersion (Solvent Evaporation Method)
-
Objective: To enhance the solubility and dissolution rate of risperidone by preparing a solid dispersion with a hydrophilic carrier.
-
Materials: Risperidone, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve risperidone and PVP K30 in a specific ratio (e.g., 1:1, 1:3, 1:5) in a sufficient volume of methanol with continuous stirring.[1][4]
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid mass in a desiccator for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
2. Formulation of Risperidone Nanosuspension (Acid-Alkali Neutralization Method)
-
Objective: To prepare risperidone nanoparticles to increase the surface area and improve the dissolution rate.
-
Materials: Risperidone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Stabilizers (e.g., Cremophore EL, Hydroxypropyl methylcellulose E15).[3][13]
-
Procedure:
-
Dissolve a specific amount of risperidone in deionized water containing the selected stabilizer(s).[3][13]
-
Under constant agitation (e.g., 250 rpm), add a 1N NaOH aqueous solution dropwise until risperidone nanoparticles are formed.[3][13]
-
Characterize the resulting nanosuspension for particle size and stability.
-
3. In-Vitro Dissolution Testing
-
Objective: To evaluate the dissolution profile of risperidone tablets.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed (e.g., 50 rpm or 100 rpm).[6]
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for risperidone content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[14]
-
Quantitative Data Summary
Table 1: Effect of Different Carriers on the Solubility of Risperidone in Solid Dispersions
| Carrier | Drug:Carrier Ratio | Solubility Enhancement (fold) |
| PVP K30 | 1:5 | 25 |
| PEG 6000 | 1:5 | (Data not specified, but less than PVP K30)[1][4] |
| Poloxamer 407 | 1:5 | (Data not specified, but less than PEG 6000)[1][4] |
| Poloxamer 188 | 1:5 | (Data not specified, but less than Poloxamer 407)[1][4] |
Data sourced from studies on solid dispersions prepared by the solvent evaporation method.[1][4]
Table 2: Comparison of Dissolution Times for Different Risperidone Formulations
| Formulation | Dissolution Time |
| Coarse Risperidone Powder | 60 minutes |
| Risperidone Nanoaggregate | 2 minutes |
| Fast Dissolution Tablet (FDT) containing Nanoparticles | 10 minutes |
Data sourced from a study on fast dissolution tablets containing nanostructured microparticles.[3][10][12]
Visualizations
Caption: Workflow for enhancing risperidone tablet dissolution.
Caption: Troubleshooting logic for poor risperidone dissolution.
References
- 1. jrmds.in [jrmds.in]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Drug Delivery Properties of Risperidone via Preparation of Fast Dissolution Tablet Containing Nanostructured Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. brieflands.com [brieflands.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
Strategies to minimize risperidone hydrochloride-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to minimize risperidone hydrochloride-induced side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for risperidone and how does it relate to its side effects?
A1: Risperidone is a second-generation (atypical) antipsychotic that primarily functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Its antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[1] However, this D2 antagonism in other pathways, such as the nigrostriatal (motor control), tuberoinfundibular (prolactin secretion), and mesocortical pathways, is what leads to its most common side effects.[1] Risperidone also has a high affinity for α1, α2, and H1 receptors, which can contribute to other adverse effects.[1][2]
Q2: What are the most common side effects of risperidone observed in animal models?
A2: The most frequently reported side effects in animal models mirror those seen in clinical use and include:
-
Extrapyramidal Symptoms (EPS): These are movement disorders such as catalepsy (a failure to correct an imposed posture), akathisia (restlessness), and parkinsonism-like symptoms (bradykinesia, rigidity).[3] Higher doses of risperidone are strongly correlated with an increased incidence of EPS.[3][4]
-
Metabolic Syndrome: This includes significant weight gain, increased adiposity, glucose intolerance, and insulin resistance.[5][6][7] Hyperphagia (excessive eating) is a major contributor to this weight gain.[5]
-
Hyperprolactinemia: Risperidone treatment consistently leads to elevated serum prolactin levels.[8][9][10] This occurs because dopamine normally inhibits prolactin release, and risperidone's blockade of D2 receptors removes this inhibition.[11]
Q3: Which animal models are most suitable for studying risperidone-induced side effects?
A3: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6J), are the most common and well-validated models for studying antipsychotic-induced side effects.[5][12][13] These models are effective for assessing the specific motor, metabolic, and hormonal deficits that correspond to human side effects.
Troubleshooting Guide
Issue 1: Animals are exhibiting severe Extrapyramidal Symptoms (EPS).
Q4: My risperidone-treated rats are showing significant catalepsy. How can I quantify this and what are the potential mitigation strategies?
A4: Severe catalepsy can interfere with other behavioral tests and animal welfare.
Troubleshooting Steps:
-
Quantify the Effect: Use a standardized behavioral test like the Catalepsy Bar Test to get quantitative data on the severity and duration of the cataleptic state.[12][14]
-
Dose Adjustment: EPS is strongly dose-dependent.[3] The first step should be to determine if a lower dose of risperidone can be used while maintaining the desired therapeutic effect in your model.
-
Co-administration Strategies:
-
Anticholinergic Agents: While not a primary recommendation due to potential cognitive side effects, agents that reduce cholinergic activity can be investigated, as dopamine blockade can lead to a relative cholinergic overactivity in the striatum.
-
5-HT2A Agonists/Partial Agonists: Since risperidone's high 5-HT2A antagonism contributes to its "atypical" profile with lower EPS risk compared to older antipsychotics, exploring adjunctive agents that modulate this system could be a strategy.[15][16]
-
Mirtazapine Co-treatment: Studies in mice have shown that co-administration of mirtazapine can enhance the antipsychotic-like effect of a low dose of risperidone, potentially allowing for a reduction in the risperidone dose needed, thereby reducing EPS.[17]
-
Data Presentation: Dose-Response of Risperidone-Induced EPS
| Risperidone Dose (mg/kg) | EPS Incidence (Fixed-Dose Trials) | Parkinsonism Score |
| 1 | 7% | 0.6 |
| 4 | 12% | 1.7 |
| 8 | 17% | 2.4 |
| 12 | 18% | 2.9 |
| 16 | 20% | 4.1 |
| Data adapted from FDA label information.[3] |
Experimental Protocol: Catalepsy Bar Test for Rats [12]
-
Apparatus: A horizontal wooden or metal bar (approx. 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Procedure:
-
Administer risperidone or the vehicle control to the rats.
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Immediately start a stopwatch.
-
Measure the "descent latency," which is the time the rat remains in this unnatural posture before removing both forepaws and returning to the surface.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.
-
Issue 2: Significant weight gain and metabolic dysregulation are confounding results.
Q5: My mice on chronic risperidone are gaining substantial weight. How can I address this while studying its primary antipsychotic effects?
A5: Risperidone-induced weight gain is a robust effect linked to hyperphagia and alterations in hypothalamic signaling.[5][7]
Troubleshooting Steps:
-
Confirm the Cause: First, confirm that the weight gain is primarily due to increased fat mass and is associated with hyperphagia by measuring food intake and body composition.[5]
-
Pair-Feeding Study Design: Implement a pair-feeding paradigm. A control group receives the same amount of food that the risperidone-treated group consumes ad libitum. This helps to isolate the metabolic effects that are independent of overeating.[18]
-
Pharmacological Intervention:
-
MC4R Agonists: Risperidone has been shown to reduce the expression and inhibit the activity of hypothalamic melanocortin 4 receptors (MC4R), which are crucial for suppressing appetite.[5] Co-treatment with an MC4R agonist, such as setmelanotide, has been shown to mitigate risperidone-induced hyperphagia and weight gain in mice.[5]
-
Metformin: While not directly addressing the central mechanism, metformin is a common clinical strategy for managing antipsychotic-induced weight gain and could be explored in animal models.
-
Data Presentation: Effects of Risperidone on Metabolic Parameters in Rats
| Treatment Group (Dose, mg/kg) | Fasting Glucose | Fasting Insulin | HOMA-IR Value |
| Vehicle Control | Baseline | Baseline | Baseline |
| Risperidone (0.5) | Increased | Increased | Increased |
| Risperidone (1.0) | Significantly Increased | Significantly Increased | Significantly Increased |
| Risperidone (2.0) | Significantly Increased | Significantly Increased | Significantly Increased |
| Risperidone (6.0) | Significantly Increased | Significantly Increased | Significantly Increased |
| Summary of findings from studies on female rats showing a dose-dependent effect on glucose and insulin resistance.[13][19] |
Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IGTT) [18][19]
-
Objective: To assess the animal's ability to clear a glucose load from the blood, an indicator of insulin sensitivity.
-
Procedure:
-
Fast animals overnight (typically 6-8 hours) with free access to water.
-
Record baseline body weight and measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Administer risperidone or vehicle control.
-
After a set time (e.g., 30 minutes), administer a glucose challenge via intraperitoneal (i.p.) injection (typically 1-2 g/kg body weight).[19]
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
The data is typically plotted as blood glucose concentration versus time, and the Area Under the Curve (AUC) is calculated to quantify glucose intolerance.
-
Issue 3: Managing and interpreting risperidone-induced hyperprolactinemia.
Q6: I've observed very high prolactin levels in my risperidone-treated animals. What is the mechanism and how can this be managed in an experimental setting?
A6: Hyperprolactinemia is a direct and expected consequence of risperidone's D2 receptor blockade in the tuberoinfundibular pathway.[10][11]
Troubleshooting Steps:
-
Mechanism Confirmation: The mechanism involves reduced dopamine synthesis in the paraventricular hypothalamic nucleus (PVN), which removes the tonic inhibition of prolactin release from the pituitary gland.[10]
-
Dose Correlation: Confirm that the elevation in prolactin is dose-dependent, which is a known characteristic.
-
Mitigation with D2 Partial Agonists:
-
Aripiprazole Co-administration: Aripiprazole is an antipsychotic with D2 partial agonist activity. In clinical and preclinical contexts, adding aripiprazole to risperidone treatment can normalize prolactin levels without compromising the primary antipsychotic efficacy.[20] Its partial agonism is thought to provide sufficient dopaminergic tone in the tuberoinfundibular pathway to inhibit prolactin release while not interfering with the necessary D2 blockade in the mesolimbic pathway.[20]
-
Experimental Protocol: Prolactin Measurement
-
Objective: To quantify serum prolactin levels.
-
Procedure:
-
Treat animals with risperidone, vehicle, or a combination therapy (e.g., risperidone + aripiprazole) for the desired duration.
-
Collect blood samples at a consistent time of day to minimize circadian variations. Trunk blood is typically collected following decapitation under anesthesia.
-
Allow the blood to clot at room temperature, then centrifuge at ~3000 rpm for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.
-
Quantify prolactin concentration using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the animal species (e.g., rat or mouse prolactin ELISA kit), following the manufacturer's instructions.
-
Visualizations
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. The atypical antipsychotic risperidone targets hypothalamic melanocortin 4 receptors to cause weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of chronic risperidone treatment on the metabolic health of adolescent mice - UBC Library Open Collections [open.library.ubc.ca]
- 7. Effects of risperidone on energy balance in female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Risperidone Induced Hyperprolactinemia: From Basic to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The central mechanism of risperidone-induced hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.mdedge.com [cdn.mdedge.com]
- 12. benchchem.com [benchchem.com]
- 13. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Antipsychotic Effect of Risperidone by Increasing Its Binding Affinity to Serotonin Receptor via Picric Acid: A Molecular Dynamics Simulation - ProQuest [proquest.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Effect of co-treatment with mirtazapine and risperidone in animal models of the positive symptoms of schizophrenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models | PLOS One [journals.plos.org]
- 20. Normalization of Risperidone-Induced Hyperprolactinemia with the Addition of Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for sensitive detection of risperidone hydrochloride metabolites
This technical support center provides researchers, scientists, and drug development professionals with guidance on method refinement for the sensitive detection of risperidone and its primary active metabolite, 9-hydroxyrisperidone (also known as paliperidone).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of risperidone?
Risperidone is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 through hydroxylation to form its major active metabolite, 9-hydroxyrisperidone.[1][2][3][4] A minor metabolic pathway involves N-dealkylation.[2] The clinical effect of the drug is a result of the combined concentrations of risperidone and 9-hydroxyrisperidone.[2]
Q2: What are the most common analytical techniques for detecting risperidone and 9-hydroxyrisperidone?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in biological matrices such as plasma, serum, and urine.[5][6][7] High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is also frequently used.[8][9] Ultra-performance liquid chromatography (UPLC) offers faster analysis times compared to conventional HPLC.[10][11]
Q3: What are the key considerations for sample preparation?
The choice of sample preparation technique depends on the biological matrix and the sensitivity required. Common methods include:
-
Protein Precipitation: A simple and rapid method often used for plasma and serum samples, where a solvent like acetonitrile is added to precipitate proteins.[5]
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts and can be used to concentrate the analytes, leading to higher sensitivity. It is suitable for complex matrices like plasma and urine.[7]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample cleanup and concentration.
Q4: How can I improve the sensitivity of my assay?
To enhance sensitivity, consider the following:
-
Optimize Mass Spectrometry Parameters: In LC-MS/MS, use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5] Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for the specific analytes.
-
Improve Chromatographic Resolution: Use a column with smaller particle size (e.g., UPLC) and optimize the mobile phase composition and gradient to achieve better peak shape and separation from matrix components.[11]
-
Sample Pre-concentration: Employ SPE or LLE to concentrate the analytes before injection.
-
Use a Sensitive Detector: Tandem mass spectrometers offer the highest sensitivity and specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation or contamination- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Wash the column with a strong solvent or replace it if necessary.- Reduce the injection volume or dilute the sample. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer- Suboptimal sample preparation leading to analyte loss- Matrix effects (ion suppression or enhancement) | - Optimize MS parameters (ion source, collision energy).- Evaluate and optimize the sample preparation method for better recovery.- Use an internal standard to compensate for matrix effects. Dilute the sample or use a more effective cleanup method like SPE. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interference | - Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system thoroughly.- Improve sample cleanup to remove interfering substances. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations | - Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature. |
| No Peak Detected | - Incorrect MRM transitions- Analyte degradation- Sample preparation failure | - Verify the precursor and product ions for risperidone and 9-hydroxyrisperidone.- Check sample stability and storage conditions.- Review and validate the sample preparation procedure. |
Experimental Protocols
Protocol 1: Risperidone and 9-Hydroxyrisperidone Analysis in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[5][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (e.g., olanzapine).[5]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: m/z 411.2 → 191.2
-
9-Hydroxyrisperidone: m/z 427.2 → 207.2
-
Note: These transitions should be optimized on your specific instrument.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Risperidone Detection
| Parameter | LC-MS/MS | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.2 - 500 ng/mL[5][10] | 4.0 - 275.0 µg/mL[8] | 0.1 - 1.5 µg/mL[11] |
| Limit of Detection (LOD) | ~0.1 ng/mL | 0.48 µg/mL[8] | Not explicitly stated, but high sensitivity is implied. |
| Limit of Quantification (LOQ) | 0.2 ng/mL[10] | 1.59 µg/mL[8] | 0.1 µg/mL[11] |
| Sample Matrix | Plasma, Serum, Urine[5][7] | Bulk powder, Tablets[8] | Pharmaceutical formulations[11] |
| Analysis Time | < 20 minutes | ~10-15 minutes | < 6 minutes[11] |
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of risperidone.
Caption: Experimental workflow for risperidone metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. pa2online.org [pa2online.org]
- 6. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
Adjusting HPLC parameters for better separation of risperidone and its impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the HPLC separation of risperidone and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of risperidone that I need to separate?
A1: Common process-related and degradation impurities of risperidone include Risperidone cis-N-oxide, Risperidone trans-N-oxide, and Bicyclorisperidone.[1] Forced degradation studies show that risperidone is susceptible to oxidation, leading to the formation of N-oxides.[1][2] It is crucial to have an HPLC method that can effectively separate these impurities from the main risperidone peak to ensure accurate quantification and purity assessment.
Q2: I am not getting good separation between risperidone and its impurities. What are the key HPLC parameters I should adjust?
A2: To improve the separation of risperidone and its impurities, you should systematically evaluate and optimize the following parameters:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is a critical factor. Adjusting this ratio can significantly impact the retention times and resolution of peaks.
-
pH of the Aqueous Buffer: The pH of the mobile phase affects the ionization state of risperidone and its impurities, which in turn influences their retention on a reverse-phase column. A slight adjustment in pH can lead to significant changes in selectivity.
-
Column Chemistry: Different C18 or C8 columns from various manufacturers can have different selectivities. If you are struggling with co-elution, trying a column with a different packing material or bonding chemistry might provide the necessary separation.
-
Temperature: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve peak shape and reduce viscosity, sometimes leading to better resolution.[3]
Q3: What is a good starting point for an HPLC method for risperidone and its impurities?
A3: A good starting point is a reverse-phase HPLC method using a C18 or C8 column. Several published methods have demonstrated successful separation. For example, a method using a Waters XTerra RP8 column with a mobile phase of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (65:15:20 v/v/v) at a flow rate of 1.0 mL/min and UV detection at 276 nm has been reported.[4] Another method utilizes a Supelcosil LC8 DB column with a mobile phase of methanol and 0.1 M ammonium acetate pH 5.5 (60:40, v/v) at a flow rate of 1.0 mL/min.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Sample Overload | Decrease the concentration of the sample being injected. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible.[5] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
| Secondary Interactions with Column Silanols | Add a competitive amine like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol groups. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analytes and the column. For risperidone, a slightly acidic to neutral pH is often used. |
Issue 2: Co-elution or Poor Resolution of Risperidone and Impurities
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Not Optimal | Systematically vary the ratio of organic solvent to aqueous buffer. A gradient elution might be necessary to separate all impurities. |
| Inappropriate Mobile Phase pH | Perform small, incremental adjustments to the mobile phase pH to alter the selectivity between risperidone and its impurities.[3] |
| Flow Rate is Too High | Reduce the flow rate. This can sometimes improve resolution, although it will increase the run time. |
| Column Temperature is Not Optimal | Try adjusting the column temperature. A higher temperature can sometimes improve efficiency and resolution.[3] |
| Column is Not Suitable | Test a different column with alternative chemistry (e.g., a different C18 phase, a C8, or a phenyl column). |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of risperidone. These can serve as a starting point for method development and optimization.
Table of HPLC Parameters for Risperidone Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Waters XTerra RP8 (250 x 4.6 mm, 5µm)[4] | SHIMADZU C18 (150 x 4.6 mm, 5µm)[7] | Thermo C18 (250mm x 4.6mm, 5µm)[8] | Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | Buffer:Methanol:ACN (65:15:20)[4] | Methanol:ACN:KH2PO4 (60:30:10)[7] | ACN:0.2M KH2PO4 (80:20)[8] | Methanol:0.1M NH4OAc pH 5.5 (60:40)[3] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[7] | 0.7 mL/min[8] | 1.0 mL/min[3] |
| Detection | UV at 276 nm[4] | UV at 234 nm[7] | UV at 254 nm[8] | UV at 274 nm[3] |
| Temperature | 25°C[4] | Not Specified | Not Specified | 40°C[3] |
ACN: Acetonitrile, KH2PO4: Potassium dihydrogen phosphate, NH4OAc: Ammonium acetate
Visualized Workflows and Logical Relationships
Caption: A troubleshooting workflow for addressing poor HPLC separation of risperidone.
Caption: Logical relationships for adjusting HPLC parameters to improve separation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ijsdr.org [ijsdr.org]
- 7. ijrpns.com [ijrpns.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing the Stability of Risperidone Hydrochloride Stock Solutions for In Vitro Use
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and detailed protocols to ensure the stability and reliability of risperidone hydrochloride stock solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a risperidone stock solution?
A: The choice of solvent depends on the required concentration and the experimental system. Risperidone is a weak base with low aqueous solubility.[1]
-
For high-concentration stocks (1-3 mg/mL): Dimethyl sulfoxide (DMSO) is the most common and effective solvent. The solubility in DMSO is approximately 2-3 mg/mL.[2][3] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[3]
-
For lower-concentration stocks: Other organic solvents like ethanol can be used, but the solubility is significantly lower (~0.3 mg/mL).[2][4]
-
For direct preparation in aqueous buffers: Risperidone is sparingly soluble in neutral aqueous buffers.[2] Solubility is significantly higher in acidic conditions (~10.5 mg/mL in 0.1N HCl) compared to neutral buffers (e.g., 1.52 mg/mL in phosphate buffer at pH 6.8).[1] To maximize solubility in a buffer like PBS, it is recommended to first dissolve risperidone in a minimal amount of an organic solvent (like DMF or DMSO) before diluting it with the aqueous buffer.[2][4]
Q2: How should I properly store my risperidone stock solution to maintain its stability?
A: Proper storage is critical to prevent degradation and ensure experimental reproducibility.
-
Solid Form: Risperidone as a crystalline solid should be stored at -20°C, where it is stable for at least two to four years.[2][4]
-
Organic Stock Solutions (e.g., in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C, protected from light.[5][6]
-
Aqueous Solutions: Aqueous solutions of risperidone are not recommended for long-term storage. It is best practice to prepare them fresh for each experiment. Storage for more than one day is not advised.[2][4] Commercial oral solutions are typically stored at room temperature (15-25°C), protected from light and freezing.[7]
Q3: My risperidone solution precipitated when I added it to my cell culture media. What causes this and how can I prevent it?
A: This common issue, known as "crashing out," occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (cell culture medium) where it has poor solubility.[8]
Primary Causes:
-
Solvent Shock: The rapid change from a favorable organic environment to an unfavorable aqueous one causes the compound to precipitate.[9]
-
High Final Concentration: The final concentration of risperidone in the medium exceeds its aqueous solubility limit.
-
Low Temperature: Using cold media can further decrease the solubility of risperidone.[8]
Solutions:
-
Pre-warm the Media: Always use cell culture media pre-warmed to 37°C.[8]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of media, create an intermediate dilution in pre-warmed media first.
-
Add Dropwise While Mixing: Add the stock solution (or intermediate dilution) slowly to the final volume of media while gently vortexing or swirling to facilitate rapid dispersal.[8]
-
Keep DMSO Concentration Low: Ensure the final concentration of DMSO in your cell culture is typically below 0.5%, and ideally below 0.1%, to minimize both precipitation and cellular toxicity.[8]
Q4: Is risperidone sensitive to light?
A: Yes, risperidone is known to be sensitive to light.[10] Exposure to light can lead to photodegradation, with the formation of an N-oxide product being a primary degradation pathway.[11][12] Therefore, it is imperative to protect both solid risperidone and its solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[6][7][13]
Q5: How does pH impact the stability and solubility of risperidone solutions?
A: pH has a significant effect on both the solubility and stability of risperidone.
-
Solubility: As a weak base, risperidone is more soluble in acidic solutions.[1]
-
Stability: Risperidone is generally stable under mild acidic and basic conditions.[14] However, its photostability is pH-dependent. Photodegradation is more pronounced at higher pH values, while low pH conditions (below 3.0) have been shown to improve its photostability, particularly in the presence of certain excipients.[12][15][16]
Q6: What are the primary degradation products of risperidone?
A: Under various stress conditions (acid, base, oxidation, light), risperidone can degrade into several products. The most commonly identified major degradation products are:
-
Risperidone N-oxide: Formed primarily through oxidative stress and photodegradation.[11][17]
-
9-Hydroxyrisperidone (Paliperidone): This is also the major active metabolite of risperidone and can be formed under acidic or basic conditions.[11][17][18]
-
2-hydroxybenzoyl-risperidone: Identified as a product of bacterial degradation.[19]
Troubleshooting Guide
Issue: Immediate Precipitation of Risperidone in Cell Culture Media
This guide provides a logical workflow to diagnose and solve the most common cause of experimental failure when using risperidone stock solutions.
Issue: Stock Solution Appears Cloudy or Contains Crystals
-
Potential Cause: The stock solution was not stored properly (e.g., repeated freeze-thaw cycles, moisture contamination in DMSO) or the storage temperature was too high.
-
Solution:
-
Gently warm the vial to 37°C and vortex thoroughly to see if the compound redissolves.
-
If precipitation persists, the solution may be supersaturated or degraded. It is safest to discard it and prepare a fresh stock solution.
-
Always aliquot new stock solutions into single-use vials to prevent contamination and freeze-thaw issues.[9]
-
Quantitative Data Summary
Table 1: Solubility of Risperidone in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ~2-3 mg/mL | [2][3] |
| Ethanol | ~0.3 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~0.1 mg/mL | [2][4] |
| 0.1N HCl | ~10.5 mg/mL | [1] |
| Phosphate Buffer (pH 6.8) | ~1.52 mg/mL | [1] |
| Water | ~0.063 mg/mL (Practically Insoluble) | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Stability of Risperidone Solution (87.14 µg/mL) in Acetonitrile/Phosphate Buffer (pH 6.5) [5]
| Storage Temperature | Duration | % Risperidone Remaining |
| -20°C | 14 Days | >99% |
| 4°C | 14 Days | >99% |
| 25°C | 14 Days | >99% |
Note: While stable in this specific HPLC release media, aqueous solutions for cell culture are not recommended for storage longer than one day.[2][4]
Table 3: Summary of Risperidone Forced Degradation Studies
| Stress Condition | Observations | Primary Degradation Product | References |
| Acidic Hydrolysis (e.g., 1M HCl) | Stable to minor degradation | 9-Hydroxyrisperidone | [5][11][17] |
| Basic Hydrolysis (e.g., 1M NaOH) | Stable to minor degradation | 9-Hydroxyrisperidone | [5][11][17] |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation occurs | Risperidone N-oxide | [14][17][20] |
| Photolytic (ICH guidelines) | Degradation occurs, especially at higher pH | Risperidone N-oxide | [5][12][15] |
| Thermal (e.g., 80-105°C) | Generally stable | - | [14][20] |
Key Experimental Protocol
Protocol: Stability-Indicating HPLC Method for Risperidone Quantification
This protocol provides a general method for quantifying risperidone and separating it from its degradation products, based on several published studies.[5][20][21][22]
1. Materials and Reagents:
-
Risperidone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (or Ammonium acetate)
-
Ortho-phosphoric acid (to adjust pH)
-
HPLC-grade water
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21][22]
-
Mobile Phase: A filtered and degassed mixture of an organic phase and an aqueous buffer. A common starting point is Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 45:55 (v/v) ratio.[5]
-
Column Temperature: Ambient or controlled at 25°C.[20]
-
Injection Volume: 10-20 µL.
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve risperidone in a suitable solvent like acetonitrile or methanol.[5][22]
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1-100 µg/mL) from the stock solution using the mobile phase as the diluent.[5]
4. Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples (e.g., from a stability study) that have been filtered through a 0.45 µm filter.
-
Quantify the risperidone peak area against the calibration curve. Degradation is indicated by the appearance of new peaks and a decrease in the main risperidone peak area.
Risperidone Degradation Pathways
The following diagram illustrates the main chemical transformations risperidone undergoes during degradation.
References
- 1. jrmds.in [jrmds.in]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. academic.oup.com [academic.oup.com]
- 6. drugs.com [drugs.com]
- 7. RISPERDAL Oral Solution - Storage and Handling Conditions [jnjmedicalconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. DailyMed - RISPERIDONE solution [dailymed.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
- 16. Photostability of Risperidone in Tablets [jstage.jst.go.jp]
- 17. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Stability indicating HPLC determination of risperidone in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for preclinical risperidone hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with risperidone hydrochloride in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for risperidone in rats and mice?
A1: The appropriate starting dose depends on the study's objective (e.g., pharmacokinetic profiling vs. behavioral assessment) and the desired level of dopamine D2 receptor occupancy. For single-dose studies in rats, doses ranging from 0.05 mg/kg to 2 mg/kg administered subcutaneously (s.c.) are common.[1] To achieve clinically comparable D2 receptor occupancy (60-80%), a subcutaneous dose of 0.5 to 1 mg/kg is often recommended in rats.[1][2] For mice, a dose of approximately 3.0 mg/kg/day has been used in long-term studies to achieve therapeutic serum concentrations without inducing significant motor side effects.[3] It is crucial to conduct pilot studies to determine the optimal dose for your specific animal model and experimental paradigm.
Q2: How should I prepare this compound for administration, given its low water solubility?
A2: Risperidone is practically insoluble in water but soluble in organic solvents.[4][5] For preclinical use, stock solutions are often prepared by dissolving risperidone in solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[6][7] For administration, the stock solution is typically diluted with an aqueous buffer, such as phosphate-buffered saline (PBS). For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a risperidone solubility of approximately 0.5 mg/ml.[6][7] It's important to note that aqueous solutions of risperidone are not recommended to be stored for more than one day.[6][7]
Q3: What are the common administration routes for risperidone in preclinical studies?
A3: The most common administration routes in preclinical rodent studies include:
-
Subcutaneous (s.c.) injection: Widely used for both single and multiple-dose studies.[1][2]
-
Intraperitoneal (i.p.) injection: Another common route for systemic administration.[7]
-
Oral gavage (p.o.): Used to model clinical oral administration.
-
Long-acting intramuscular (IM) injection: For sustained release, mimicking formulations like Risperdal Consta®.[4][5]
-
Subcutaneous implants or osmotic minipumps: For continuous, long-term administration.[1][3]
The choice of route depends on the desired pharmacokinetic profile and the duration of the study.
Q4: Why are the doses used in rodents often higher than in humans on a mg/kg basis?
A4: The half-life of antipsychotics, including risperidone, is 4 to 6 times shorter in rodents than in humans.[1] This rapid metabolism means that to achieve and maintain clinically relevant plasma concentrations and receptor occupancy, higher or more frequent doses are often necessary in animal models.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Risperidone in Formulation | Risperidone's low aqueous solubility.[4][5][8] | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility after dilution with aqueous buffers. Prepare fresh solutions daily.[6][7] Consider using solubilizing agents like cyclodextrins. |
| Inconsistent Behavioral Effects | Suboptimal dosage leading to low receptor occupancy. Rapid metabolism causing significant fluctuations in plasma levels between doses. | Conduct a dose-response study to establish the effective dose in your model. For chronic studies, consider continuous administration via osmotic minipumps or long-acting injectable formulations to maintain stable plasma concentrations.[1][3] |
| Skin irritation or lesions at the injection site | Low pH of the vehicle used to dissolve risperidone for pump delivery. High concentration of the drug solution. | Adjust the pH of the vehicle to be closer to physiological levels, if possible without causing precipitation. If using osmotic minipumps, ensure the drug concentration is not causing local toxicity; it may be necessary to use a larger pump that allows for a more dilute solution.[1] Rotate injection sites for repeated subcutaneous injections.[9] |
| Unexpected Pharmacokinetic Profile | Genetic polymorphism in metabolizing enzymes (CYP2D6 in humans, with analogous enzymes in rodents).[10][11] | Be aware that different strains of rats or mice may exhibit variability in drug metabolism. Ensure consistent use of a specific strain for your studies. |
Data Presentation
Table 1: Recommended Single Doses of Risperidone in Rats for Clinically Comparable D2 Receptor Occupancy
| Dose (mg/kg, s.c.) | Expected D₂ Receptor Occupancy | Reference |
| 0.05 - 2 | Range finding | [1] |
| 0.5 - 1 | ~60-80% | [1][2] |
Table 2: Pharmacokinetic Parameters of Risperidone
| Parameter | Humans (Extensive Metabolizers) | Rodents | Reference(s) |
| Half-life (Risperidone) | ~3 hours | Significantly shorter (4-6 times faster clearance than humans) | [1][10][11] |
| Half-life (Active Moiety: Risperidone + 9-hydroxyrisperidone) | ~20 hours | N/A | [10] |
| Time to Steady State (Oral) | 1 day | Shorter | [10][12] |
| Oral Bioavailability | ~70% | N/A | [11] |
| Primary Metabolite | 9-hydroxyrisperidone (active) | 9-hydroxyrisperidone | [10] |
Table 3: Solubility of Risperidone
| Solvent | Solubility | Reference(s) |
| Water | Practically insoluble | [4][5] |
| Methylene Chloride | Freely soluble | [4][5] |
| Methanol | Soluble | [4][5] |
| 0.1 N HCl | Soluble | [4][5] |
| Ethanol | ~0.3 mg/mL | [6][7] |
| DMSO | ~2 mg/mL | [6][7] |
| DMF | ~0.1 mg/mL | [6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Risperidone Solution for Subcutaneous Injection
-
Objective: To prepare a 1 mg/mL solution of risperidone for subcutaneous administration in rats.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of risperidone powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For a 1 mg/mL final solution, you might start with 10% of the final volume as DMSO.
-
Once fully dissolved, slowly add sterile PBS to the desired final volume while vortexing to prevent precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Prepare fresh on the day of use.
-
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of risperidone and its active metabolite, 9-hydroxyrisperidone, after a single subcutaneous dose.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Procedure:
-
Administer a single subcutaneous dose of risperidone (e.g., 1 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for risperidone and 9-hydroxyrisperidone concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
Caption: General workflow for a preclinical risperidone study.
Caption: Simplified mechanism of action for risperidone.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnjlabels.com [jnjlabels.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scielo.br [scielo.br]
- 9. Frontiers | Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging [frontiersin.org]
- 10. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Risperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated analytical methods for the quantification of risperidone hydrochloride, a crucial atypical antipsychotic medication. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the experimental protocols and performance data for several common analytical techniques, offering a basis for informed decision-making in a research and development setting.
Comparison of Validated Analytical Methods
The following tables summarize the key performance parameters of different analytical methods used for the quantification of this compound. These methods range from simple and cost-effective spectrophotometric techniques to highly sensitive and specific chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of risperidone due to its high resolution and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Supelcosil LC8 DB (250 mm × 4.6 mm, 5 µm)[1] | C18 column[2] | Waters XTerra RP8 (250 × 4.6 mm, 5µm)[3] | Chemisil® ODS C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: 0.1 M Ammonium Acetate pH 5.50 (60:40, v/v)[1] | Acetonitrile: Potassium dihydrogen phosphate (45:55, v/v, pH 6.5; 0.05 M)[2] | Buffer (10 mM KH2PO4, pH 3.5): Acetonitrile: Methanol (65:20:15, v/v/v)[3] | Methanol: Buffer (0.2% v/v OPA in HPLC water) (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 0.6 mL/min[4] |
| Detection (UV) | 274 nm[1] | 237 nm[2] | 276 nm[3] | 235 nm[4] |
| Linearity Range | 4.0-275.0 µg/mL[1] | 1–100 µg/mL[2] | Not Specified | 500-10000 ng/mL[4] |
| Correlation Coefficient (r²) | 0.9998[1] | Not Specified | Not Specified | 0.9969[4] |
| LOD | 0.48 µg/mL[1] | Not Specified | Not Specified | 364.07 ng/mL[4] |
| LOQ | 1.59 µg/mL[1] | Not Specified | Not Specified | 1103.26 ng/mL[4] |
| Accuracy (% Recovery) | 99.00-101.12%[1] | Excellent recovery from plasma[2] | >98%[3] | Not Specified |
| Precision (%RSD) | <3.27%[1] | Not Specified | <2%[3] | Not Specified |
UV-Spectrophotometric Methods
UV-spectrophotometry offers a simple and cost-effective approach for the quantification of risperidone in bulk and pharmaceutical dosage forms.
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1N HCl[5] | Methanol | 0.1N HCl[6][7] |
| λmax | 280 nm[5] | Not Specified | 275-280 nm[6][7] |
| Linearity Range | 2-6 µg/mL[5] | Not Specified | 0.1-10 µg/mL[6][7] |
| Correlation Coefficient (r²) | >0.99[5] | Not Specified | >0.999[6][7] |
| LOD | 1.012 µg/mL[5] | Not Specified | Not Specified |
| LOQ | 3.036 µg/mL[5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 102 ± 0.188%[5] | Not Specified | 98-102%[6][7] |
| Precision (%RSD) | Not Specified | Not Specified | <2%[6][7] |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC is a planar chromatographic technique that can be used for the simultaneous analysis of multiple samples.
| Parameter | Method 1[8][9] | Method 2[10] | Method 3[11] |
| Stationary Phase | Silica gel 60 F254 plates | Silica gel 60F-254 pre-coated plates | Not Specified |
| Mobile Phase | Methanol: Ethyl acetate (8.0:2.0, v/v) | Acetonitrile: Triethylamine (5:0.2, v/v) | Toluene: Methanol: Acetone: Triethylamine (5:3:1:0.2, v/v/v/v) |
| Detection Wavelength | 285 nm | 279 nm | 230 nm |
| Linearity Range | 100–600 ng/band | Not Specified | 50-1000 ng/spot |
| Correlation Coefficient (r²) | 0.9996 | Not Specified | 0.9995 |
| LOD | 22.44 ng/band | Not Specified | 10 ng/spot |
| LOQ | 68.01 ng/band | Not Specified | 50 ng/spot |
| Accuracy (% Recovery) | Validated | Not Specified | Validated |
| Precision (%RSD) | Validated | Validated | Validated |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of risperidone in complex matrices like biological fluids.
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Sample Matrix | Pediatric Plasma | Human Plasma | Human Serum |
| Extraction | Protein Precipitation | Liquid-Liquid Extraction | Not Specified |
| Linearity Range | 0.2-100 ng/mL | 0.2–24 ng/mL | 0.25-50.00 ng/mL |
| Correlation Coefficient (r²) | Not Specified | >0.99 | Not Specified |
| LOD | Not Specified | 0.1 ng/mL | Not Specified |
| LOQ | Not Specified | Not Specified | 0.05 ng/mL |
| Accuracy (% Inter-day) | 101.33–107.68% | <15% RSD | Not Specified |
| Precision (%RSD Inter-day) | Not Specified | <15% | 1.56-4.38% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
General HPLC Method Validation Protocol
A typical HPLC method validation for risperidone quantification involves the following steps:
-
System Suitability: Injecting a standard solution multiple times to check for parameters like theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Specificity: Analyzing blank, placebo, and drug-spiked samples to ensure no interference at the retention time of risperidone.
-
Linearity: Preparing a series of standard solutions of risperidone at different concentrations and injecting them to construct a calibration curve. The correlation coefficient, y-intercept, and slope of the regression line are determined.
-
Accuracy: Determining the recovery of the drug by spiking a known amount of risperidone into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyzing multiple samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same samples on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally varying chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
General UV-Spectrophotometric Method Validation Protocol
-
Determination of λmax: Scanning a solution of risperidone in the specified solvent over a UV range to identify the wavelength of maximum absorbance.
-
Linearity and Range: Preparing a series of dilutions of a standard stock solution and measuring their absorbance at the determined λmax to establish a linear relationship between absorbance and concentration.
-
Accuracy (Recovery Study): Performing recovery studies by the standard addition method.
-
Precision:
-
Repeatability: Measuring the absorbance of a single concentration multiple times.
-
Intermediate Precision: Performing the analysis on different days.
-
-
LOD and LOQ: Calculated based on the standard deviation of the blank and the slope of the calibration curve.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart outlining the key stages in the validation of an analytical method.
References
- 1. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. jopir.in [jopir.in]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of risperidone hydrochloride vs. olanzapine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two widely prescribed second-generation antipsychotics, risperidone hydrochloride and olanzapine. The following analysis is based on experimental data from preclinical models, offering insights into their respective pharmacological profiles, efficacy, and potential side-effect liabilities.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data gathered from various preclinical studies, providing a side-by-side comparison of risperidone and olanzapine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity. The primary mechanism of action for both drugs involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.
| Receptor | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | References |
| Dopamine D2 | 3.3 | 11 | [1] |
| Serotonin 5-HT2A | ~0.16 | ~4 | [2] |
| Serotonin 5-HT2C | 5 | 11 | [2] |
| Adrenergic α1 | 0.8 | 19 | [2] |
| Adrenergic α2 | 1.1 | 230 | [2] |
| Histamine H1 | 2.1 | 7 | [2] |
| Muscarinic M1 | >1000 | 26 | [2] |
Note: Ki values can vary between studies based on experimental conditions.
Table 2: Efficacy in Preclinical Models of Psychosis
These models are predictive of antipsychotic efficacy in humans.
| Model | Risperidone | Olanzapine | References |
| Conditioned Avoidance Response (CAR) | Effective at 0.33 - 1.0 mg/kg (rat, s.c.) | Effective at 0.5 - 1.0 mg/kg (rat, s.c.); ED50 of 2.72 mg/kg (mouse, p.o.) | [3][4][5] |
| Amphetamine-Induced Hyperlocomotion | Effective in reducing hyperactivity | Effective in reducing hyperactivity, though some studies show dose/protocol dependency | [3][4][6] |
| Prepulse Inhibition (PPI) Deficit Reversal | Effective in reversing deficits in neurodevelopmental models | Effective in reversing deficits in neurodevelopmental models | [6] |
Table 3: Preclinical Models of Side Effects
These models assess the potential for common antipsychotic-related adverse effects.
| Side Effect Model | Risperidone | Olanzapine | References |
| Catalepsy Induction | Induces a sensitized cataleptic response | Not induced in mice even at high doses (100 mg/kg, p.o.) | [4] |
| Weight Gain | Associated with weight gain | Associated with more significant weight gain compared to risperidone | |
| Metabolic Changes (Lipids) | Less impact on triglyceride levels | Significant increase in triglyceride levels |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity.[3]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual cue (conditioned stimulus, CS) is presented before the footshock (unconditioned stimulus, US).
-
Procedure:
-
Training: A rat is placed in the shuttle box. The CS (e.g., a tone) is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.8 mA footshock). The rat learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move, it can escape the shock by moving after the US has started (an escape response). Training continues until a stable baseline of avoidance responding is achieved.
-
Testing: Trained animals are administered either the test compound (risperidone or olanzapine) or a vehicle control. They are then placed back in the shuttle box and subjected to a series of trials.
-
-
Endpoint: The primary measure is the percentage of successful avoidance responses. A selective suppression of avoidance without affecting the escape response is indicative of antipsychotic-like activity.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a drug to counteract the psychostimulant effects of amphetamine, which are mediated by increased dopamine transmission.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's locomotor activity (e.g., distance traveled, beam breaks).
-
Procedure:
-
Habituation: Animals (typically mice or rats) are placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for acclimation and to establish a baseline level of activity.
-
Drug Administration: Animals are pre-treated with either the test compound (risperidone or olanzapine) or a vehicle. After a set pre-treatment time, they are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Testing: Immediately after the amphetamine injection, the animals are returned to the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 60-90 minutes).
-
-
Endpoint: The key outcome is the total locomotor activity. A significant reduction in amphetamine-induced hyperactivity by the test compound indicates dopamine D2 receptor antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: General Preclinical Experimental Workflow.
References
- 1. OLANZAPINE IMPROVES DEFICIENT SENSORY INHIBITION IN DBA/2 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of amphetamine-induced disruption of latent inhibition by the atypical antipsychotic olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the atypical antipsychotic, olanzapine, prevents the expression of amphetamine-induced place conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Risperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Risperidone, an atypical antipsychotic, is widely used in the treatment of various psychiatric disorders. Ensuring its precise measurement in pharmaceutical formulations and biological matrices is critical for safety and efficacy. This guide provides a detailed cross-validation and comparison of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a comprehensive review of published experimental data, offering an objective look at the performance of each method.
Comparative Performance Data
The following tables summarize the key validation parameters for HPLC and LC-MS/MS methods for the determination of risperidone, compiled from various studies.
Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Risperidone
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 2 - 275 µg/mL | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98 - 101.12% | 70.20 - 107.68% |
| Precision (% RSD) | < 3.27% | < 9.09% |
| Limit of Detection (LOD) | 0.0039 - 0.48 µg/mL | Not explicitly stated, but LLOQ is very low |
| Limit of Quantification (LOQ) | 0.0119 - 1.59 µg/mL | 0.05 - 2.5 ng/mL |
Table 2: Typical Chromatographic Conditions
| Parameter | HPLC | LC-MS/MS |
| Column | C18 or C8 (e.g., Supelcosil LC8 DB, 250 mm x 4.6 mm, 5 µm) | C18 (e.g., Alltima-C18, 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile/Methanol and buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.6 - 1.0 mL/min | ~0.2-0.4 mL/min (typical for MS) |
| Detection | UV at 235, 274, or 280 nm | Tandem Mass Spectrometry (e.g., SRM mode) |
| Internal Standard | Chlordiazepoxide hydrochloride | Paroxetine or deuterated risperidone |
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS assays for risperidone hydrochloride.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of risperidone in bulk powder and pharmaceutical dosage forms.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Supelcosil LC8 DB (250 mm × 4.6 mm i.d., 5 μm particle size)[1].
-
Mobile Phase: A mixture of methanol and 0.1 M ammonium acetate (pH 5.50) in a 60:40 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 40°C[1].
-
Detection Wavelength: 274 nm[1].
-
Injection Volume: 20 µL.
-
Internal Standard: Chlordiazepoxide hydrochloride[1].
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 4.0-275.0 µg/mL)[1].
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter before injection[2].
3. Method Validation:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area ratio of risperidone to the internal standard against the concentration and perform a linear regression analysis. A correlation coefficient (r²) greater than 0.999 is desirable[1].
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of risperidone at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%[3].
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations on the same day and on different days. The relative standard deviation (%RSD) should be less than 2%[3].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for determining low concentrations of risperidone in biological matrices such as human plasma or serum.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Alltima-C18 column (100 mm × 2.1 mm, 3 μm)[5].
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (40:60, v/v)[5].
-
Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Selected Reaction Monitoring (SRM) of the precursor to product ion transitions. For risperidone, this could be m/z 411.3 → 191.1[5].
-
Internal Standard: Paroxetine (m/z 330.1 → 192.1) or a deuterated analog of risperidone[5].
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of risperidone in a suitable solvent like methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples in the appropriate biological matrix (e.g., blank plasma). The linear range can be from 0.25 to 50.00 ng/mL[5].
-
Sample Preparation (Plasma/Serum): Perform protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system[5]. Some methods may employ solid-phase extraction (SPE) for cleaner samples[6].
3. Method Validation:
-
Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of risperidone and the internal standard[5][7].
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is often used.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on multiple days (inter-day). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the %RSD should not exceed 15% (20% for LLOQ)[5].
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples[5].
-
Matrix Effect: Assess the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Stability: Evaluate the stability of risperidone in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C[5].
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for analytical method cross-validation.
Conclusion
The choice between HPLC and LC-MS/MS for the analysis of this compound depends largely on the specific application.
HPLC with UV detection is a robust, cost-effective, and reliable method that is well-suited for routine quality control of bulk drug and pharmaceutical formulations where the concentration of risperidone is relatively high. It offers good precision and accuracy for this purpose[3][4].
LC-MS/MS , on the other hand, provides significantly higher sensitivity and selectivity. This makes it the method of choice for applications requiring the measurement of low concentrations of risperidone, such as in pharmacokinetic studies, therapeutic drug monitoring, and analysis in complex biological matrices like plasma or serum[5][7]. While more expensive and complex to operate, its ability to detect and quantify analytes at the nanogram-per-milliliter level is unparalleled by HPLC-UV.
References
- 1. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. erpublications.com [erpublications.com]
- 5. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro-In Vivo Correlation of Risperidone Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different oral formulations of risperidone hydrochloride, focusing on the correlation between in vitro dissolution characteristics and in vivo pharmacokinetic performance. The data presented is compiled from multiple bioequivalence and formulation studies to offer an objective overview for research and development purposes.
Risperidone, an atypical antipsychotic, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] For such drugs, the in vitro dissolution rate can be the limiting factor for in vivo absorption, making the establishment of a predictive in vitro-in vivo correlation (IVIVC) a critical aspect of formulation development and regulatory assessment.[1][2] An effective IVIVC can serve as a surrogate for in vivo bioequivalence studies, streamlining the development and approval of new and generic formulations.
Comparative In Vitro Dissolution Data
The dissolution profiles of different risperidone tablet formulations are compared across various pH media, simulating the conditions of the gastrointestinal tract.
Table 1: Comparative Dissolution Profiles of 2 mg Risperidone Tablets
| Formulation | Dissolution Medium | 15 min (% Dissolved) | 30 min (% Dissolved) |
| Reference (R1) | pH 1.2 | 73.53 - 74.99 | 75.82 - 76.64 |
| pH 4.5 | 54.92 - 66.25 | 57.50 - 75.25 | |
| pH 6.8 | 81.99 - 105.43 | 88.32 - 107.24 | |
| Generic 1 (G1T) | pH 1.2 | Similar to Reference | Similar to Reference |
| pH 4.5 | Similar to Reference | Similar to Reference | |
| pH 6.8 | Similar to Reference | Similar to Reference | |
| Generic 2 (G2A) | pH 1.2 | Lower than Reference | Lower than Reference |
| pH 4.5 | Lower than Reference | Lower than Reference | |
| pH 6.8 | Higher than Reference | Higher than Reference | |
| Similar (M1) | pH 1.2 | Lower than Reference | Lower than Reference |
| pH 4.5 | Lower than Reference | Lower than Reference | |
| pH 6.8 | Higher than Reference | Higher than Reference |
Data synthesized from a study comparing one reference, two generic, and one similar formulation.[3] Only Generic 1 (G1T) was considered biopharmaceutically equivalent in vitro to the reference brand.[3]
Comparative In Vivo Pharmacokinetic Data
Bioequivalence studies provide crucial in vivo data for comparing the performance of different formulations in human subjects. The primary pharmacokinetic parameters of interest are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Table 2: Pharmacokinetic Comparison of a Generic (Test) vs. Branded (Reference) 2 mg Risperidone Tablet
| Analyte | Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval |
| Risperidone | Cmax (ng/mL) | - | - | 97.0% - 124.0% |
| AUCt (ng·h/mL) | - | - | 92.7% - 115.1% | |
| AUC∞ (ng·h/mL) | - | - | 92.8% - 114.2% | |
| 9-hydroxy-risperidone | Cmax (ng/mL) | - | - | 104.4% - 117.7% |
| AUCt (ng·h/mL) | - | - | 101.0% - 113.7% | |
| AUC∞ (ng·h/mL) | - | - | 100.4% - 113.4% |
This study concluded that the test formulation met the regulatory criteria for bioequivalence to the reference formulation.[4]
Table 3: Pharmacokinetic Comparison of Fast-Disintegrating vs. Conventional 1 mg Risperidone Tablets
| Analyte | Parameter | Fast-Disintegrating Tablet | Conventional Tablet | 90% Confidence Interval |
| Active Moiety | Cmax | - | - | Within 80% - 125% |
| AUCt | - | - | Within 80% - 125% | |
| AUC∞ | - | - | Within 80% - 125% | |
| Risperidone | Cmax | - | - | Within 80% - 125% |
| AUCt | - | - | Within 80% - 125% | |
| AUC∞ | - | - | Within 80% - 125% | |
| 9-hydroxy-risperidone | Cmax | - | - | Within 80% - 125% |
| AUCt | - | - | Within 80% - 125% | |
| AUC∞ | - | - | Within 80% - 125% |
The study found that the fast-disintegrating and conventional tablets were bioequivalent.[5]
Table 4: Pharmacokinetic Comparison of 1 mg/mL Oral Solution vs. 1 mg Tablet of Risperidone
| Analyte | Parameter | Oral Solution | Tablet | 90% Confidence Interval |
| Active Moiety | Cmax | - | - | Within 80% - 125% |
| AUC | - | - | Within 80% - 125% | |
| Risperidone | Cmax | - | - | Within 80% - 125% |
| AUC | - | - | Within 80% - 125% | |
| 9-hydroxy-risperidone | Cmax | - | - | Within 80% - 125% |
| AUC | - | - | Within 80% - 125% |
This study demonstrated that the 1 mg/mL oral solution and the 1 mg tablet are bioequivalent.[6]
Experimental Protocols
In Vitro Dissolution Testing
The following protocol is a representative example for comparing immediate-release risperidone tablets.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: 50 rpm.
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2).
-
900 mL of acetate buffer (pH 4.5).
-
900 mL of phosphate buffer (pH 6.8).
-
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Aliquots are withdrawn at predetermined intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Analysis: The concentration of dissolved risperidone is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
In Vivo Bioequivalence Study
The following protocol outlines a typical single-dose, crossover bioequivalence study design.
-
Study Design: A single-dose, open-label, randomized, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers, typically under fasting conditions.
-
Procedure: Subjects receive a single dose of either the test or reference formulation. After a washout period (e.g., 2 weeks), they receive the alternate formulation.
-
Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-administration (e.g., over a 96-hour period).
-
Bioanalysis: Plasma concentrations of risperidone and its active metabolite, 9-hydroxy-risperidone, are measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Parameters including Cmax, AUC from time zero to the last measurable concentration (AUCt), and AUC extrapolated to infinity (AUC∞) are calculated for both the parent drug and its active metabolite.
-
Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test and reference products fall within the range of 80% to 125%.
IVIVC Development Workflow
The process of establishing a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is a primary goal in formulation science.
Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).
References
- 1. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic comparison of fast-disintegrating and conventional tablet formulations of risperidone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone: effects of formulations on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Risperidone Hydrochloride: A Comparative Efficacy Analysis Against Other Atypical Antipsychotics
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of risperidone hydrochloride with other prominent atypical antipsychotics, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. The analysis focuses on key clinical endpoints and receptor pharmacology to delineate the therapeutic profile of risperidone in the context of its class.
Executive Summary
This compound is a widely prescribed second-generation (atypical) antipsychotic for the treatment of schizophrenia and other psychotic disorders. Its efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Comparative clinical trials and meta-analyses have demonstrated that while risperidone is an effective antipsychotic, its efficacy profile shows nuances when compared to other atypical agents such as olanzapine, quetiapine, aripiprazole, and ziprasidone.
Comparative Efficacy: Key Clinical Endpoints
The efficacy of antipsychotic medications is commonly assessed using standardized rating scales that measure changes in the severity of psychotic symptoms and overall clinical improvement. The most frequently utilized scales are the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale. Relapse rates are also a critical measure of long-term efficacy.
Positive and Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology. A reduction in the total PANSS score indicates clinical improvement.
| Comparison Drug | Number of Randomized Controlled Trials (RCTs) | Total Participants (n) | Mean Difference (MD) in PANSS Total Score (Risperidone vs. Comparator)* | Key Findings |
| Olanzapine | 15 | 2390 | 1.94 (favors Olanzapine) | Olanzapine demonstrated a slight but statistically significant improvement in the general mental state as measured by the PANSS total score compared to risperidone.[1][2] |
| Quetiapine | 9 | 1953 | -3.09 (favors Risperidone) | Risperidone showed a slight but statistically significant greater improvement in the PANSS total score compared to quetiapine.[1] |
| Aripiprazole | 1 | 165 | - | In a study of first-episode schizophrenia, risperidone was superior to aripiprazole in PANSS total end-point scores.[3][4] Another study showed a 24.65% mean reduction in PANSS score for aripiprazole over 12 weeks.[5] |
| Ziprasidone | 3 | 1016 | -3.91 (favors Risperidone) | Risperidone was associated with a greater reduction in PANSS total scores compared to ziprasidone.[1] |
*A positive Mean Difference (MD) indicates that the comparator drug showed a greater reduction in PANSS score (i.e., was more effective), while a negative MD indicates that risperidone was more effective.
Clinical Global Impression (CGI) Scale
The CGI scale is a clinician-rated measure of the severity of illness and the overall improvement of a patient's condition. The CGI-Severity (CGI-S) subscale rates the severity of the patient's illness on a 7-point scale, while the CGI-Improvement (CGI-I) subscale rates the degree of improvement or worsening relative to baseline.
| Comparison Drug | Key Findings from Comparative Studies |
| Olanzapine | Generally, studies suggest comparable efficacy in terms of CGI scores, though some evidence points to a slight advantage for olanzapine. |
| Quetiapine | Risperidone has been shown to be slightly more effective than quetiapine in improving CGI scores.[1] |
| Aripiprazole | In first-episode schizophrenia, risperidone showed better functional improvement as measured by the Personal and Social Performance Scale (PSP), which is related to global functioning.[3][4] |
| Clozapine | For treatment-resistant schizophrenia, clozapine and risperidone showed similar acceptability in the short term, with wide confidence intervals for most other outcomes, making it difficult to determine superiority.[6] |
Relapse Rates
Preventing relapse is a crucial long-term goal in the management of schizophrenia.
| Comparison | Study Design | Key Findings on Relapse Rates |
| Risperidone vs. Haloperidol | Two-year, multicenter study | The one-year relapse rate for patients on haloperidol was about 50%, while for patients on risperidone, it was approximately 25%.[7] |
| Injectable vs. Oral Second-Generation Antipsychotics | 30-month pragmatic clinical trial | No significant difference in the overall relapse rate was found between long-acting injectable risperidone (42% relapse) and oral second-generation antipsychotics (32% relapse).[8] |
| Second-Generation vs. First-Generation Antipsychotics | Meta-analysis of 23 studies | When grouped, second-generation antipsychotics (including risperidone) prevented relapse more effectively than first-generation antipsychotics (29.0% vs. 37.5%).[9] |
Experimental Protocols
Assessment of PANSS
The PANSS is administered by a trained clinician who interviews the patient and, if possible, a caregiver. The clinician rates the severity of each of the 30 items on a 7-point scale ranging from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all items. In clinical trials, PANSS assessments are typically conducted at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly) to track changes in symptom severity.[10][11]
Assessment of CGI
The CGI scale is also completed by a trained clinician based on their overall impression of the patient's illness severity and change over time. The CGI-S is typically rated at baseline and at the end of the study, while the CGI-I is rated at each follow-up visit. The scale provides a global measure of the patient's clinical status.[12][13][14][15]
Signaling Pathways and Mechanism of Action
The therapeutic effects of atypical antipsychotics are mediated through their interaction with various neurotransmitter receptors in the brain. Risperidone's primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[16]
Caption: Risperidone's dual antagonism of D2 and 5-HT2A receptors.
A key characteristic of many atypical antipsychotics, including risperidone, is a higher affinity for 5-HT2A receptors compared to D2 receptors.[16][17][18][19] This is believed to contribute to their "atypical" profile, which includes a lower propensity to cause extrapyramidal side effects (EPS) compared to older, "typical" antipsychotics.
Receptor Binding Affinities
| Antipsychotic | 5-HT2A Receptor Affinity | D2 Receptor Affinity | 5-HT2A vs. D2 Potency Ratio |
| Risperidone | Subnanomolar | High | ~20 |
| Olanzapine | High | Moderate | High |
| Quetiapine | High | Lower | High |
| Aripiprazole | High | High (Partial Agonist) | - |
| Ziprasidone | High | High | High |
| Clozapine | High | Moderate | High |
| Haloperidol (Typical) | Lower | High | Low |
Data compiled from multiple sources.[17][19][20]
Experimental Workflow for Comparative Efficacy Trials
Clinical trials comparing antipsychotics typically follow a standardized workflow to ensure objectivity and comparability of results.
Caption: Standard workflow for a randomized controlled trial of antipsychotics.
Conclusion
This compound is an effective atypical antipsychotic with a well-established efficacy profile. Comparative studies indicate that its efficacy is broadly similar to other second-generation antipsychotics, with some nuances. Risperidone appears to be slightly more effective than quetiapine and ziprasidone in reducing overall psychotic symptoms as measured by the PANSS.[1] Conversely, olanzapine may offer a slight efficacy advantage over risperidone.[1][2] When compared to the older, first-generation antipsychotic haloperidol, risperidone has demonstrated a significantly lower relapse rate.[7] The choice of antipsychotic should be individualized based on a comprehensive assessment of the patient's symptoms, comorbidities, and tolerability profile.
References
- 1. Risperidone versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. An open-label randomised comparison of aripiprazole, olanzapine and risperidone for the acute treatment of first-episode schizophrenia: Eight-week outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. Risperidone versus other atypical antipsychotic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Relapse prevention in schizophrenia: a systematic review and meta-analysis of second-generation antipsychotics versus first-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological Issues in Current Antipsychotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Risperidone versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extrapolation between measures of symptom severity and change: an examination of the PANSS and CGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. To what extent do the PANSS and CGI-S overlap? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
Benchmarking risperidone hydrochloride performance against first-generation antipsychotics
This guide provides a detailed performance benchmark of risperidone hydrochloride, a second-generation (atypical) antipsychotic, against traditional first-generation (typical) antipsychotics (FGAs). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.
Pharmacological Profile: A Tale of Two Receptors
First-generation antipsychotics, such as haloperidol and chlorpromazine, primarily exert their therapeutic effect by acting as antagonists at the dopamine D2 receptor.[1][2][3] This potent D2 blockade in the brain's mesolimbic pathway is effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[4] However, antagonism in other dopamine pathways, like the nigrostriatal pathway, leads to a high incidence of extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.[1]
Risperidone, a second-generation antipsychotic, is classified as a serotonin-dopamine antagonist.[2][5] Its mechanism involves a potent blockade of both serotonin 5-HT2A and dopamine D2 receptors.[6] Notably, risperidone exhibits a higher affinity for 5-HT2A receptors than for D2 receptors.[1][6][7] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia while carrying a lower risk of inducing EPS compared to many FGAs, especially at lower doses.[8][9][10] The 5-HT2A receptor antagonism is thought to modulate and enhance dopamine release in certain brain regions, which may alleviate the stringent D2 blockade seen with FGAs.[4][5]
dot
Caption: Comparative signaling pathways of FGAs and Risperidone.
Data Presentation: Quantitative Comparison
Table 1: Receptor Binding Affinity (Ki, nM)
Binding affinity (Ki) indicates the concentration required to occupy 50% of receptors; a lower Ki value signifies higher affinity. The data highlights risperidone's potent 5-HT2A antagonism relative to its D2 affinity, a key differentiator from the D2-centric profile of haloperidol.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Alpha-1 Adrenergic | Histamine H1 |
| Risperidone | 3.13 - 3.2[6][11] | 0.2 - 0.6[6][12] | 5[6] | 20[6] |
| Haloperidol (FGA) | 1.45[11] | >1000 ¹ | ~20 ¹ | >1000 ¹ |
| ¹ Data derived from multiple sources indicating low affinity. |
Table 2: Clinical Efficacy (vs. FGAs)
Clinical efficacy is often measured by the reduction in scores on the Positive and Negative Syndrome Scale (PANSS). Multiple studies indicate that risperidone offers comparable or, in some cases, superior efficacy, particularly for negative symptoms.
| Outcome Measure | Finding | Citation |
| Overall Symptoms (PANSS Total Score) | Risperidone was more likely to produce an improvement in PANSS scores in short-term and long-term studies compared to haloperidol. | [8][13] |
| Negative Symptoms | Some evidence suggests atypical antipsychotics like risperidone may be more effective than FGAs in treating negative symptoms. | [8][10] |
| Time to Discontinuation | Patients treated with risperidone had a longer median time to discontinuation for any reason (69 days) compared to FGAs (27 days), often due to better tolerability. | [14][15] |
| Relapse Rate (1-year) | Risperidone was associated with a lower relapse rate compared to haloperidol. | [13] |
Table 3: Comparative Side Effect Profile
The primary advantage of risperidone over many FGAs lies in its side effect profile, particularly the reduced risk of movement disorders. However, it is associated with a higher risk of metabolic side effects.
| Side Effect | Risperidone vs. First-Generation Antipsychotics (FGAs) | Citation |
| Extrapyramidal Symptoms (EPS) | Significantly fewer movement disorders and less use of antiparkinsonian drugs compared to FGAs like haloperidol. The risk with risperidone is dose-dependent. | [10][13][16] |
| Tardive Dyskinesia (TD) | Atypical antipsychotics generally have a lower risk of TD, with risperidone's risk being higher than some other atypicals but lower than typical FGAs. | [1][17] |
| Weight Gain | More likely to cause weight gain compared to typical antipsychotics. | [13][16] |
| Metabolic Side Effects | Associated with an increased risk of hyperglycemia and dyslipidemia, a common concern with second-generation antipsychotics. | [1] |
| Prolactin Elevation | Risperidone is known to cause significant prolactin elevation, comparable to or greater than many FGAs. | [17] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the binding affinity of risperidone and haloperidol for human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing the recombinant human receptor of interest (D2 or 5-HT2A).
-
Radioligand specific for the receptor (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).
-
Test compounds: this compound, Haloperidol.
-
Incubation buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Preparation: A series of dilutions of the test compounds (risperidone, haloperidol) are prepared.
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the buffer. A control group with no test compound (total binding) and a group with a high concentration of a known antagonist (non-specific binding) are included.
-
Termination & Filtration: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (representing the amount of bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Comparative Randomized Controlled Trial (RCT) Workflow
This protocol describes a typical workflow for a clinical trial comparing the efficacy and safety of risperidone to an FGA.
dot
Caption: A typical workflow for a comparative antipsychotic clinical trial.
Key Methodological Points for the RCT:
-
Participants: Patients diagnosed with schizophrenia or schizoaffective disorder, typically experiencing an acute episode.[18][19] Inclusion/exclusion criteria are critical to ensure a homogenous study population.
-
Design: A multi-center, randomized, double-blind, active-control design is standard.[18][20]
-
Intervention: Flexible dosing within a clinically appropriate range for both risperidone and the comparator FGA (e.g., haloperidol).[18]
-
Primary Outcome Measures: The primary efficacy endpoint is often the change from baseline in the PANSS total score over the study period (e.g., 8 weeks).[8][18]
-
Safety and Tolerability Measures: Safety is assessed by monitoring adverse events (AEs), clinical laboratory tests, vital signs, and using specific rating scales like the Extrapyramidal Symptom Rating Scale (ESRS) for movement disorders.[18][21]
-
Statistical Analysis: An intention-to-treat (ITT) analysis, including all randomized patients, is typically used to assess the primary outcome.
Conclusion
The evidence indicates that risperidone represents a significant evolution from first-generation antipsychotics. Its distinct pharmacological profile, characterized by potent 5-HT2A antagonism in addition to D2 blockade, translates into a different clinical performance. While efficacy against positive symptoms is comparable to FGAs, risperidone may offer advantages in managing negative symptoms and has a markedly lower propensity to cause extrapyramidal side effects.[8][10][13] This improved neurological tolerability often leads to better patient adherence.[14] However, this benefit is counterbalanced by a higher risk of metabolic side effects, including weight gain, which requires careful patient monitoring.[13][16] The choice between risperidone and an FGA must therefore be guided by a careful assessment of the individual patient's symptoms, medical history, and susceptibility to specific side effects.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. junikhyatjournal.in [junikhyatjournal.in]
- 9. scispace.com [scispace.com]
- 10. First versus second generation - NeuRA Library [library.neura.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risperidone versus typical antipsychotic medication for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Comparing effectiveness of risperidone with first-generation antipsychotic medications in patients with schizophrenia-spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Second-generation versus first-generation antipsychotic drugs for schizophrenia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Risperidone and olanzapine versus another first generation antipsychotic in patients with schizophrenia inadequately responsive to first generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Clinical trials for antipsychotic drugs: design conventions, dilemmas and innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Risperidone Hydrochloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of risperidone hydrochloride with alternative antipsychotic medications, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in the statistical validation of experimental results involving this widely prescribed atypical antipsychotic.
Data Presentation: Comparative Efficacy and Safety of Risperidone
The following tables summarize quantitative data from various clinical trials and meta-analyses, offering a clear comparison of risperidone with other antipsychotics and placebo.
Table 1: Efficacy of Risperidone in Schizophrenia
| Outcome Measure | Risperidone vs. Placebo | Risperidone vs. Haloperidol | Risperidone vs. Olanzapine | Risperidone vs. Quetiapine |
| Cure Rate | Higher (RR=0.51, 95% CI: 0.46–0.57)[1][2] | Favorable | Similar | Favorable |
| Marked Improvement Rate | Higher (RR=0.58, 95% CI: 0.52–0.65)[1][2] | Favorable | Similar | Favorable |
| PANSS Total Score Reduction | Significantly Greater[3] | Similar for positive symptoms, superior for negative symptoms | Similar | Favorable |
| PANSS Negative Symptom Score | Significantly Lower[2] | Superior | Similar | Favorable |
| Time to Relapse | Longer | Longer | Not significantly different | Not significantly different |
RR: Relative Risk; CI: Confidence Interval; PANSS: Positive and Negative Syndrome Scale. A lower RR for cure and improvement rates indicates a better outcome for the risperidone group.
Table 2: Safety and Tolerability of Risperidone
| Adverse Event | Risperidone vs. Placebo | Risperidone vs. Haloperidol | Risperidone vs. Olanzapine | Risperidone vs. Quetiapine |
| Weight Gain | Higher incidence (p <0.001)[1] | Similar or slightly higher | Lower | Similar |
| Extrapyramidal Symptoms (EPS) | Higher incidence (p=0.005)[1] | Lower incidence | Higher incidence | Similar |
| Prolactin Elevation | Significant | Higher | Higher | Higher |
| Sedation | Common | Similar | Similar | Similar |
| Dizziness | Common | Similar | Similar | Similar |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of risperidone.
Assessment of Clinical Efficacy: The Positive and Negative Syndrome Scale (PANSS)
The PANSS is a standardized, semi-structured clinical interview and rating scale used to assess the severity of symptoms in individuals with schizophrenia.[4][5]
Protocol for PANSS Administration:
-
Rater Training and Certification: All raters must undergo rigorous training on the PANSS manual and the Structured Clinical Interview for PANSS (SCI-PANSS) to ensure inter-rater reliability. Certification often involves rating standardized video interviews and achieving a high level of agreement with expert ratings.
-
Patient Interview (SCI-PANSS): The interview is semi-structured, allowing for flexibility while ensuring all 30 items of the PANSS are covered.[4][5] The rater asks open-ended questions to elicit information about the patient's experiences and behaviors over the past week.
-
Information Gathering: Information is gathered from the patient, family members or caregivers (if available), and clinical observation.
-
Rating: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme).[4] The scale is divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, hallucinations, and disorganized thought.
-
Negative Scale (7 items): Assesses symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and cognitive impairment.
-
-
Scoring: The scores for each subscale are summed to provide a total score for each domain, as well as a total PANSS score.
Assessment of a Key Side Effect: Extrapyramidal Symptoms (EPS)
The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool used to measure the presence and severity of drug-induced movement disorders.[6][7]
Protocol for ESRS Administration:
-
Rater Training: Clinicians administering the ESRS must be trained to recognize and differentiate various forms of EPS (parkinsonism, akathisia, dystonia, and tardive dyskinesia).
-
Patient Questionnaire: The assessment begins with a structured questionnaire to gather the patient's subjective experience of any movement-related symptoms.[8]
-
Clinical Examination: The rater conducts a systematic physical examination, observing the patient for the following:
-
Parkinsonism: Bradykinesia, rigidity, tremor, and postural instability are assessed through specific tasks like finger tapping, gait observation, and passive limb movement.
-
Akathisia: The rater observes the patient for subjective feelings of restlessness and objective signs such as fidgeting, pacing, and an inability to remain still.
-
Dystonia: The rater looks for sustained muscle contractions that cause twisting and repetitive movements or abnormal postures.
-
Tardive Dyskinesia: The rater observes for involuntary, repetitive movements, particularly of the face, mouth, and limbs.
-
-
Rating: Each item on the scale is rated based on the severity and frequency of the observed symptoms, typically on a scale from 0 (absent) to 5 or 6 (severe).[9]
-
Scoring: The scores are summed to provide subscale scores for each type of EPS and a total ESRS score.
Mandatory Visualization
Signaling Pathways
Risperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate these key signaling pathways.
Experimental Workflow
The following diagram outlines the typical workflow for a randomized controlled clinical trial comparing risperidone to another antipsychotic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase-IV multicentre clinical study of risperidone in the treatment of outpatients with schizophrenia. The RIS-CAN-3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PANSS and other scales [panss.org]
- 5. shmsafety.com [shmsafety.com]
- 6. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychdb.com [psychdb.com]
- 9. scribd.com [scribd.com]
Comparative Pharmacogenomics of Risperidone Hydrochloride Response: A Guide for Researchers
This guide provides an objective comparison of the pharmacogenomic factors influencing the response to risperidone hydrochloride, a widely used atypical antipsychotic. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on how genetic variations affect the drug's efficacy and adverse effects.
Data Presentation: Quantitative Insights into Gene-Drug Interactions
The clinical response to risperidone is significantly influenced by genetic polymorphisms in two main categories of genes: those involved in pharmacokinetics (drug metabolism and transport) and those involved in pharmacodynamics (drug targets).
Pharmacokinetic Gene Variants
The metabolism of risperidone is primarily handled by the cytochrome P450 enzyme system, with CYP2D6 playing a central role.[1][2] Genetic variations in the CYP2D6 gene can lead to distinct metabolic phenotypes, which in turn affect the plasma concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone.[3]
| Gene (Metabolic Phenotype) | Effect on Risperidone Pharmacokinetics | Quantitative Data (Compared to Normal Metabolizers - NM) | Clinical Implications |
| CYP2D6 Poor Metabolizer (PM) | Decreased metabolism of risperidone to 9-hydroxyrisperidone. | Dose-adjusted steady-state risperidone concentration is 6.20-fold higher (95% CI 5.05-7.62).[4][5] | Increased risk of adverse effects due to higher plasma risperidone levels.[6][7] |
| CYP2D6 Intermediate Metabolizer (IM) | Reduced metabolism of risperidone. | Dose-adjusted steady-state risperidone concentration is 2.35-fold higher (95% CI 1.77-3.13).[4][5] | Higher plasma levels of risperidone and increased risk of adverse events.[3] |
| CYP2D6 Ultrarapid Metabolizer (UM) | Increased metabolism of risperidone. | Subtherapeutic plasma concentrations of risperidone and its active metabolite have been observed.[6] | Potential for decreased therapeutic response.[2] |
| CYP3A4 & CYP3A5 | Minor metabolic pathway for risperidone. | CYP3A4 and CYP3A5 contribute to the formation of 9-hydroxyrisperidone with activities of 0.4 and 0.2 pmol pmol⁻¹ CYP min⁻¹, respectively, compared to 7.5 for CYP2D6.[7] | Less significant impact on risperidone metabolism compared to CYP2D6, but can become important in CYP2D6 poor metabolizers or when co-administered with CYP3A4 inducers.[8] |
| ABCB1 (P-glycoprotein) | Involved in the transport of risperidone across the blood-brain barrier. | Polymorphisms may predict differences in plasma concentrations and relate to side effects like weight gain or polydipsia.[9] | Altered brain concentrations of risperidone, potentially affecting efficacy and central nervous system side effects. |
Pharmacodynamic Gene Variants
Variations in genes coding for risperidone's target receptors, primarily dopamine and serotonin receptors, can influence its therapeutic efficacy and side effect profile. However, the evidence for these associations is often less consistent than for pharmacokinetic genes.
| Gene (Polymorphism) | Effect on Risperidone Response | Quantitative Data | Clinical Implications |
| DRD2 (Dopamine Receptor D2) | Associated with clinical improvement in positive, negative, and cognitive symptoms. | Ins-A2/Del-A1 diplotype showed 40% greater improvement in PANSS total scores compared to Ins-A2/Ins-A2 (P=0.03).[10][11] | May predict better overall treatment response. |
| HTR2A (Serotonin Receptor 2A) | Associated with response to negative symptoms and risk of adverse events. | Homozygotes for rs6311 experienced fewer adverse events (OR 0.6, 95% CI 0.4–0.9).[12] | T102C and G-1438A polymorphisms may influence response for negative symptoms.[13] |
| HTR2C (Serotonin Receptor 2C) | Implicated in risperidone-induced weight gain. | The c.-995G>A polymorphism has been identified as a predictor for clinical improvement. | May help in identifying patients at risk for metabolic side effects. |
| COMT (Catechol-O-Methyltransferase) | Involved in dopamine regulation. | Some studies report a relation to negative clinical outcomes, but findings are inconsistent.[9] | Role in predicting risperidone response is not yet clearly established. |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the pharmacogenomics of risperidone.
Experimental Protocols
Detailed experimental protocols are specific to the chosen genotyping platform and the variants being investigated. Below is a generalized methodology for a common technique, TaqMan®-based Real-Time PCR for Single Nucleotide Polymorphism (SNP) genotyping. Researchers should consult specific assay documentation for primer/probe sequences and optimized cycling conditions.
Generalized Protocol: TaqMan® Allelic Discrimination Assay
1. Objective: To determine the genotype of a specific SNP in a candidate gene (e.g., DRD2, HTR2A) from a patient's DNA sample.
2. Materials:
-
Genomic DNA (gDNA) extracted from whole blood or saliva.
-
TaqMan® Genotyping Master Mix.
-
TaqMan® SNP Genotyping Assay (contains specific primers and two allele-specific, dye-labeled probes, e.g., FAM and VIC).
-
Nuclease-free water.
-
Real-Time PCR instrument.
-
Optical-grade PCR plates and seals.
3. DNA Preparation:
-
Quantify the concentration of extracted gDNA using a spectrophotometer (e.g., NanoDrop).
-
Assess DNA purity (A260/A280 ratio should be ~1.8).
-
Dilute gDNA with nuclease-free water to a final working concentration (e.g., 5-10 ng/µL).
4. Reaction Setup:
-
Prepare a PCR master mix for the number of samples to be tested, including controls (No Template Control, Positive Controls for each genotype if available).
-
For a typical 10 µL reaction volume:
-
TaqMan® Genotyping Master Mix (2X): 5.0 µL
-
TaqMan® SNP Genotyping Assay (20X): 0.5 µL
-
Nuclease-free water: 3.5 µL
-
Diluted gDNA (5 ng/µL): 1.0 µL
-
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the gDNA samples and controls to their respective wells.
-
Seal the plate securely with an optical seal. Centrifuge briefly to collect contents at the bottom of the wells.
5. Real-Time PCR Cycling:
-
Load the plate into the Real-Time PCR instrument.
-
Set up the thermal cycling protocol as recommended by the assay manufacturer. A typical protocol is:
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40-50 cycles)
-
Annealing/Extension: 60°C for 1 minute (40-50 cycles)
-
-
Ensure the instrument is set to collect fluorescence data (FAM and VIC) at the end of each annealing/extension step.
6. Data Analysis:
-
After the run is complete, use the instrument's software to analyze the results.
-
The software generates an allelic discrimination plot (or scatter plot), where each sample clusters based on the relative fluorescence of the two probes.
-
Clusters will represent homozygous for allele 1 (e.g., high VIC), homozygous for allele 2 (e.g., high FAM), and heterozygous (both VIC and FAM fluorescence).
-
Assign genotypes to each sample based on its cluster position.
This guide summarizes the current state of comparative pharmacogenomics for risperidone response. While significant progress has been made, particularly in understanding the role of CYP2D6, the clinical utility of many pharmacodynamic markers requires further validation in large, prospective studies before routine clinical implementation can be broadly recommended.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | CYP2D6 Genotype-Based Dose Recommendations for Risperidone in Asian People [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Clinical Workflow in Pharmacogenomics Clinics: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DRD2, 5-HT2A, and COMT genes on antipsychotic response to risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blocksandarrows.com [blocksandarrows.com]
- 13. Genotyping using the TaqMan assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Risperidone Hydrochloride in a Research Environment
Essential guidance for the safe and compliant disposal of risperidone hydrochloride, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive operational and disposal plan for this compound, a potent antipsychotic agent. Adherence to these procedures will minimize health risks, prevent environmental contamination, and ensure compliance with federal and state regulations.
Waste Characterization and Regulatory Overview
This compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA). However, it is designated as a "Toxic solid, organic, n.o.s." by the Department of Transportation (DOT) with the UN number UN2811, indicating its potential hazard during transportation.[1][2] State and local regulations may be more stringent than federal guidelines, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. As a best practice recommended by the Environmental Protection Agency (EPA), many institutions opt to manage all pharmaceutical waste as hazardous to ensure the highest level of safety and compliance.[3]
Segregation and Storage of this compound Waste
Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe management.
Procedure for Waste Segregation:
-
Designated Waste Containers: All solid and liquid waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and pipette tips, must be placed in a designated hazardous waste container.
-
Container Specifications: Waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. For facilities operating under the EPA's Subpart P for hazardous waste pharmaceuticals, containers can be up to 1 liter or hold up to 10,000 pills.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "this compound."[5] The date on which the first piece of waste is placed in the container (the accumulation start date) must also be clearly marked.
-
Storage Location: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills.
Quantitative Data for Disposal Planning
The following tables provide key quantitative data to aid in the planning and execution of this compound disposal.
| Parameter | Guideline | Regulation/Source |
| Waste Generator Status | ||
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acute hazardous waste per month; ≤ 100 kg of non-acute hazardous waste per month | 40 CFR 262.13[4] |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg of non-acute hazardous waste per month | 40 CFR 262.13 |
| Large Quantity Generator (LQG) | ≥ 1000 kg of non-acute hazardous waste per month or > 1 kg of acute hazardous waste per month | 40 CFR 262.13 |
| Waste Container and Storage | ||
| Maximum Container Size (under Subpart P) | 1 liter or 10,000 pills | 40 CFR 266.507[4] |
| Maximum Accumulation Time | 1 year for facilities operating under Subpart P | Stericycle[5] |
| Disposal Method | ||
| Incineration Temperature (Hazardous Waste) | Minimum of 850°C | SOP for Incineration of Pharmaceutical Waste[6] |
| Incineration Temperature (Cytotoxic Waste) | 1200°C | SOP for Incineration of Pharmaceutical Waste[6] |
| Transportation | ||
| UN Number | UN2811 | DOT[1][2] |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (Risperidone) | DOT[1][2] |
| Hazard Class | 6.1 (Poison) | DOT[1] |
| Packing Group | III | DOT[1] |
Experimental Protocol: Rendering this compound Waste Non-Retrievable
While risperidone is not a DEA-controlled substance, rendering pharmaceutical waste non-retrievable is a best practice to prevent accidental exposure or environmental contamination. This can be achieved through chemical degradation prior to disposal. Studies have shown that risperidone degrades in the presence of acids, bases, and oxidizing agents, forming hydroxy risperidone and N-oxide of risperidone.[7][8]
Protocol for Chemical Degradation of this compound Waste:
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
Appropriate waste container
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
For Solid Waste:
-
Dissolve the solid this compound waste in a minimal amount of a suitable solvent (e.g., methanol).
-
Slowly add an excess of either 1 M NaOH or 1 M HCl to the solution while stirring.
-
-
For Liquid Waste (in an organic solvent):
-
If the waste is in a non-aqueous solvent, carefully extract the risperidone into an aqueous solution of either 1 M NaOH or 1 M HCl.
-
-
Reaction: Allow the mixture to react for at least 24 hours to ensure complete degradation.
-
Neutralization: Carefully neutralize the resulting solution to a pH between 6 and 8 by adding the corresponding acid or base.
-
Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS-approved vendor.
Note: This protocol is a general guideline. Consult with your institution's EHS department for specific procedures and approval before implementing any chemical degradation of waste.
Spill Response Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Procedure for Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials.
-
Cleanup:
-
For solid spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the absorbent paper with water and then carefully clean up the material.
-
For liquid spills: Use absorbent pads to soak up the spill.
-
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Waste Disposal: All contaminated materials, including absorbent pads, PPE, and any broken glassware, must be placed in a designated hazardous waste container labeled with "this compound Spill Debris."
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. hazmattool.com [hazmattool.com]
- 7. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
